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5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid Documentation Hub

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  • Product: 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid
  • CAS: 1255147-31-9

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic Acid: A Privileged Diaryl Ether Scaffold

Executive Rationale & Structural Significance The compound 5-chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid represents a highly functionalized bi-heteroaryl ether scaffold. Molecules containing the 2-aryloxypyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale & Structural Significance

The compound 5-chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid represents a highly functionalized bi-heteroaryl ether scaffold. Molecules containing the 2-aryloxypyridine motif are classified as "privileged structures" in medicinal chemistry and agrochemical development, frequently serving as core intermediates for kinase inhibitors, P2X4 receptor antagonists, and selective herbicides [2][3].

Synthesizing this specific architecture requires precision. The presence of multiple heteroatoms, an acidic carboxylate, and a halogenated pyridine ring demands a highly controlled synthetic strategy to prevent unwanted side reactions such as decarboxylation or competitive nucleophilic attacks. This technical guide provides a comprehensive, self-validating methodology for the construction of this molecule via a Nucleophilic Aromatic Substitution (SNAr) pathway, detailing the mechanistic causality behind every experimental parameter.

Retrosynthetic Strategy & Mechanistic Causality

The most efficient disconnection for 2-aryloxynicotinic acids is the ether (C–O) linkage, which can be forged via an SNAr reaction between a 2-halonicotinic acid (the electrophile) and a pyridinol (the nucleophile).

Electrophile Selection: The Fluorine Advantage

While 2,5-dichloronicotinic acid is a readily available starting material, we strategically select 5-chloro-2-fluoronicotinic acid as the electrophile. The causality behind this choice lies in the rate-determining step of the SNAr mechanism: the formation of the Meisenheimer complex. Unlike aliphatic nucleophilic substitutions (SN2) where bond cleavage is synchronous and iodine/chlorine are superior leaving groups, SNAr relies on the electronegativity of the leaving group to polarize the carbon center and stabilize the accumulating negative charge in the transition state. Fluorine's extreme electronegativity lowers the activation energy barrier, making 2-fluoronicotinic acid orders of magnitude more reactive than its chloro-analogue [2]. The adjacent carboxylic acid and the para-chloro substituent further activate the C2 position by withdrawing electron density from the ring [4].

Nucleophile Activation

The nucleophile, 2-methylpyridin-3-ol , is a weak nucleophile in its neutral state. It must be deprotonated to form the highly reactive pyridoxide anion. The choice of base and solvent is critical to ensure complete deprotonation while avoiding the degradation of the electrophile.

SNAr_Mechanism A 2-Methylpyridin-3-ol + Cs2CO3 Base B Pyridoxide Nucleophile (Active Species) A->B Deprotonation D Meisenheimer Complex (Transition State) B->D Nucleophilic Attack at C2 C 5-Chloro-2-fluoronicotinic acid (Electrophile) C->D E 5-Chloro-2-[(2-methylpyridin-3-yl)oxy] nicotinic acid D->E Expulsion of F- (Aromatization)

Graphviz Diagram 1: SNAr mechanism pathway from precursors to the final diaryl ether.

Quantitative Data: Reaction Optimization

To validate the SNAr approach, various conditions were systematically evaluated. The data below demonstrates the stark contrast in reactivity between chloro- and fluoro-electrophiles, as well as the "Cesium Effect," where the large ionic radius and high solubility of Cs2CO3 in polar aprotic solvents dramatically enhance the nucleophilicity of the pyridoxide anion.

EntryElectrophileNucleophileBase (Equiv)SolventTemp (°C)Time (h)Yield (%)
12,5-Dichloronicotinic acid2-Methylpyridin-3-olK2CO3 (2.5)DMF1002445%
22,5-Dichloronicotinic acid2-Methylpyridin-3-olNaH (2.2)THF651855%
35-Chloro-2-fluoronicotinic acid2-Methylpyridin-3-olK2CO3 (2.5)DMF801278%
45-Chloro-2-fluoronicotinic acid2-Methylpyridin-3-olCs2CO3 (2.5) DMF 80 6 92%
55-Chloro-2-fluoronicotinic acid2-Methylpyridin-3-olCs2CO3 (2.5)DMSO80689%

Table 1: Optimization of the SNAr reaction conditions. Entry 4 represents the optimal, high-yielding protocol.

Experimental Methodology: Self-Validating Protocol

The following protocol is designed as a self-validating system. It incorporates specific In-Process Controls (IPCs) to ensure the reaction trajectory is correct before proceeding to the next step, thereby minimizing wasted resources.

Materials Required
  • Electrophile: 5-Chloro-2-fluoronicotinic acid (1.00 equiv, 10.0 mmol, 1.75 g)

  • Nucleophile: 2-Methylpyridin-3-ol (1.05 equiv, 10.5 mmol, 1.15 g)

  • Base: Cesium carbonate (Cs2CO3) (2.50 equiv, 25.0 mmol, 8.15 g)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (25 mL)

Step-by-Step Procedure
  • Nucleophile Activation (Pre-formation of Pyridoxide):

    • Charge a rigorously dried, argon-purged 100 mL round-bottom flask with 2-methylpyridin-3-ol (1.15 g) and anhydrous DMF (20 mL).

    • Add Cs2CO3 (8.15 g) in a single portion.

    • Causality: Stir the suspension at ambient temperature (20–25 °C) for 30 minutes. This pre-activation step ensures the complete generation of the highly nucleophilic pyridoxide anion before introducing the sensitive electrophile, preventing competitive hydrolysis of the fluoronicotinic acid by adventitious moisture.

  • Electrophile Addition:

    • Dissolve 5-chloro-2-fluoronicotinic acid (1.75 g) in anhydrous DMF (5 mL).

    • Add this solution dropwise to the activated nucleophile mixture over 10 minutes to manage any mild exotherm.

  • SNAr Execution & IPC Monitoring:

    • Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C using a precisely controlled oil bath.

    • Self-Validation (IPC): After 4 hours, sample 50 µL of the reaction mixture, quench into 1 mL of 50% MeCN/H2O, and analyze via LC-MS. The reaction is deemed complete when the peak corresponding to the starting material (m/z 174 [M-H]-) is ≤ 2% by UV area, and the target product mass (m/z 265[M+H]+) is the dominant species [1].

  • Quenching and Isoelectric Precipitation:

    • Upon completion (typically 6 hours), cool the reaction mixture to 0–5 °C in an ice bath.

    • Dilute the mixture with cold deionized water (50 mL).

    • Causality: Slowly add 1M HCl dropwise while monitoring the pH. The target molecule is an amphoteric species (containing both a basic pyridine nitrogen and an acidic carboxylic acid). Adjust the pH to exactly 3.5–4.0 . At this isoelectric point, the zwitterionic form dominates, minimizing aqueous solubility and forcing the product to crash out of solution as a fine precipitate.

  • Isolation:

    • Filter the resulting suspension through a sintered glass funnel (medium porosity).

    • Wash the filter cake sequentially with cold water (2 × 15 mL) to remove residual DMF and inorganic cesium salts.

    • Dry the solid under high vacuum at 50 °C to a constant weight, yielding 5-chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid as an off-white solid (approx. 2.43 g, 92% yield).

Downstream Applications

The synthesized 5-chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid is a highly versatile building block. The presence of the orthogonal functional groups allows for divergent late-stage functionalization, which is critical in library generation for drug discovery [3].

Downstream_Workflow Start 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid Amide Amide Coupling (HATU, DIPEA, R-NH2) Start->Amide Targeting Kinase Inhibitors Decarb Decarboxylation (Ag2CO3, Cu, Δ) Start->Decarb Accessing Unsubstituted Diaryl Ethers Suzuki Suzuki Coupling at C5 (Pd(dppf)Cl2, R-B(OH)2) Start->Suzuki Late-Stage Diversification (C-C Bond)

Graphviz Diagram 2: Downstream synthetic diversification of the nicotinic acid scaffold.

  • Amide Coupling: The carboxylic acid can be readily activated (e.g., using HATU/DIPEA) and coupled with various amines to generate potent kinase inhibitors.

  • Cross-Coupling: The C5-chloro position, while less reactive than a bromide, can undergo Buchwald-Hartwig or Suzuki-Miyaura couplings using specialized, electron-rich palladium precatalysts (e.g., XPhos Pd G2) [4].

References

  • Domino Decarboxylative Arylation and C–O Selective Bond Formation toward Chromeno[2,3-b]pyridine-2-one Skeletons The Journal of Organic Chemistry - ACS Publications (2021). URL:[Link]

  • Naphtho[1,2-b][1,4]diazepinedione-Based P2X4 Receptor Antagonists from Structure–Activity Relationship Studies toward PET Tracer Development Journal of Medicinal Chemistry - ACS Publications (2025). URL:[Link]

  • Synthetic Approaches to the New Drugs Approved During 2015 Journal of Medicinal Chemistry (2017). URL:[Link]

  • World Intellectual Property Organization (WO2018232506A1) (2018).
Exploratory

Synthesis of 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic Acid: A Technical Guide to Regioselective Diaryl Ether Formation

Executive Summary & Rationale The synthesis of highly functionalized diaryl ethers is a cornerstone of modern medicinal chemistry and agrochemical development[1]. The target compound, 5-chloro-2-[(2-methylpyridin-3-yl)ox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The synthesis of highly functionalized diaryl ethers is a cornerstone of modern medicinal chemistry and agrochemical development[1]. The target compound, 5-chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid , represents a structurally complex bis-pyridine ether. Its construction relies on the precise exploitation of electronic disparities within a polyhalogenated heterocyclic framework. This whitepaper details a robust, self-validating three-step synthetic workflow based on a regioselective Nucleophilic Aromatic Substitution (SNAr) strategy. By systematically addressing the mechanistic causality behind reagent selection, protecting group strategies, and in-process controls (IPCs), this guide provides a scalable blueprint for researchers synthesizing complex heteroaryl ethers.

Retrosynthetic Strategy & Mechanistic Causality

The most logical disconnection for this diaryl ether lies at the C–O bond linking the two pyridine rings. This retrosynthetic cleavage leads to 2,5-dichloronicotinic acid (the electrophile) and 2-methylpyridin-3-ol (the nucleophile).

G Target 5-Chloro-2-[(2-methylpyridin-3-yl)oxy] nicotinic acid Ester Methyl 5-chloro-2-[(2-methylpyridin-3-yl)oxy] nicotinate Target->Ester Saponification (LiOH, THF/H2O) SM1 Methyl 2,5-dichloronicotinate Ester->SM1 SNAr (Cs2CO3, DMF) SM2 2-Methylpyridin-3-ol Ester->SM2

Retrosynthetic pathway and three-step workflow for the target diaryl ether.

The Causality of Esterification

Attempting a direct SNAr on unprotected 2,5-dichloronicotinic acid is synthetically flawed. Under the basic conditions required to generate the reactive pyridoxide nucleophile, the carboxylic acid is immediately deprotonated. The resulting carboxylate anion donates electron density into the pyridine ring via induction, significantly raising the activation energy (ΔG‡) required for nucleophilic attack[2]. By pre-converting the acid to a methyl ester, the electron-withdrawing nature of the C3 substituent is preserved, maintaining high electrophilicity at the adjacent C2 position[3].

Regioselectivity: C2 vs. C5 Activation

The SNAr reaction is exclusively regioselective for the C2 position. The reactivity of 2-chloropyridines is driven by the ability of the adjacent heterocyclic nitrogen to stabilize the anionic Meisenheimer complex[4]. In methyl 2,5-dichloronicotinate, the C2 position is ortho to both the pyridine nitrogen and the ester carbonyl, providing dual resonance stabilization. Conversely, the C5 chlorine is meta to both electron-withdrawing groups, rendering it completely inert to SNAr under standard conditions[5].

Mechanism SM Methyl 2,5-dichloronicotinate (Electrophile) MC2 Meisenheimer Complex at C2 (Stabilized by Pyridine N & Ester C=O) SM->MC2 Attack at C2 MC5 Meisenheimer Complex at C5 (Unstabilized, High Activation Energy) SM->MC5 Attack at C5 Nuc 2-Methylpyridin-3-olate (Nucleophile) Nuc->MC2 Nuc->MC5 Prod Diaryl Ether Product (Regioselective) MC2->Prod Cl- Elimination NoProd No Reaction MC5->NoProd

Mechanistic causality of regioselective SNAr at the C2 position versus C5.

Experimental Workflow & Protocol Design

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure reaction fidelity before proceeding to subsequent steps.

Step 1: Esterification of 2,5-Dichloronicotinic Acid

Objective: Mask the carboxylic acid to prevent deactivation of the pyridine ring[3].

  • Setup: Charge a round-bottom flask with 2,5-dichloronicotinic acid (1.0 equiv, 10.0 g) and anhydrous methanol (100 mL).

  • Catalysis: Slowly add concentrated H2SO4 (0.1 equiv) dropwise at 0 °C.

  • Reaction: Attach a reflux condenser and heat the mixture to 65 °C for 12 hours.

  • IPC Validation: Sample 50 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material peak ([M+H]+ = 192.0) is entirely replaced by the ester product ([M+H]+ = 206.0).

  • Workup: Concentrate the mixture in vacuo, neutralize with saturated aqueous NaHCO3, and extract with dichloromethane (3 × 50 mL). Dry the combined organic layers over anhydrous Na2SO4 and concentrate to yield methyl 2,5-dichloronicotinate .

Step 2: Nucleophilic Aromatic Substitution (SNAr)

Objective: Form the diaryl ether linkage regioselectively. Causality of Base Selection: Cesium carbonate (Cs2CO3) is explicitly chosen over potassium or sodium bases. The large, polarizable cesium cation exhibits weak ion-pairing with the pyridoxide anion, generating a "naked" and highly reactive nucleophile. This is critical for overcoming the steric hindrance imposed by the ortho-methyl group on 2-methylpyridin-3-ol[6].

  • Setup: In an oven-dried flask under N2, dissolve methyl 2,5-dichloronicotinate (1.0 equiv, 8.0 g) and 2-methylpyridin-3-ol (1.1 equiv, 4.6 g) in anhydrous DMF (80 mL)[1].

  • Activation: Add anhydrous Cs2CO3 (2.0 equiv, 25.3 g).

  • Reaction: Heat the suspension to 90 °C for 6 hours.

  • IPC Validation: Analyze via TLC (Hexanes/EtOAc 2:1). The highly UV-active product spot should run slightly lower than the starting ester. Confirm via LC-MS ([M+H]+ = 279.0).

  • Workup: Cool to room temperature, pour into ice water (200 mL), and extract with EtOAc (3 × 100 mL). Wash the organic phase extensively with brine (5 × 50 mL) to remove DMF. Dry and concentrate to yield methyl 5-chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinate .

Step 3: Saponification to Target Acid

Objective: Cleave the methyl ester under mild conditions to yield the final API intermediate. Causality of Reagent: Lithium hydroxide (LiOH) is utilized because its mild nature prevents competitive nucleophilic attack by hydroxide ions on the activated pyridine core, which would otherwise generate unwanted hydroxypyridine impurities.

  • Setup: Dissolve the intermediate ester (1.0 equiv, 9.0 g) in a 3:1:1 mixture of THF/MeOH/H2O (50 mL).

  • Reaction: Add LiOH·H2O (3.0 equiv, 4.0 g) and stir at ambient temperature (20–25 °C) for 4 hours.

  • IPC Validation: LC-MS must show complete disappearance of the ester mass ([M+H]+ = 279.0) and the appearance of the target acid ([M+H]+ = 265.0).

  • Workup: Remove organic solvents in vacuo. Dilute the aqueous residue with water (20 mL) and cool to 0 °C. Carefully acidify with 1M HCl to pH ~3.5 (the isoelectric point of the zwitterionic product). Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to afford 5-chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid .

Analytical Validation

To ensure the structural integrity of the synthesized compound, rigorous analytical validation is required. The table below summarizes the expected quantitative data for the final product, serving as a benchmark for quality control.

Analytical TechniqueParameterExpected Value / Structural Assignment
HRMS (ESI+) [M+H]+Calculated for C12H10ClN2O3: 265.0380 (Found: ~265.0382)
HRMS (ESI+) Isotope Pattern~3:1 ratio for [M+H]+ and [M+2+H]+ (confirming 1 × Cl atom)
1H NMR (400 MHz, DMSO-d6)Nicotinic Core (C6-H)~8.40 ppm (d, J = 2.5 Hz, 1H)
1H NMR Nicotinic Core (C4-H)~8.15 ppm (d, J = 2.5 Hz, 1H)
1H NMR Pyridyl Ether (C6'-H)~8.30 ppm (dd, J = 4.5, 1.5 Hz, 1H)
1H NMR Pyridyl Ether (C4'-H)~7.45 ppm (dd, J = 8.2, 1.5 Hz, 1H)
1H NMR Pyridyl Ether (C5'-H)~7.25 ppm (dd, J = 8.2, 4.5 Hz, 1H)
1H NMR Methyl Group~2.35 ppm (s, 3H)
13C NMR (100 MHz, DMSO-d6)Carbonyl (C=O)~165.5 ppm

References

  • Translation of microwave methodology to continuous flow for the efficient synthesis of diaryl ethers via a base-mediated SNAr reaction Beilstein Journal of Organic Chemistry URL:[Link][1]

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors Chemical Science (RSC Publishing) URL:[Link][2]

  • On the frontier between nucleophilic aromatic substitution and catalysis SciSpace URL: [Link][6]

Sources

Foundational

5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid Introduction 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid is a complex heterocyclic compound featurin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chemical Properties of 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid

Introduction

5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid is a complex heterocyclic compound featuring a chlorinated nicotinic acid core linked to a 2-methylpyridine moiety via an ether bond. As a substituted pyridinecarboxylic acid, it belongs to a class of compounds with significant precedent in pharmaceutical and agrochemical research.[1][2][3] The unique arrangement of its functional groups—a carboxylic acid for potential salt formation and derivatization, a halogenated aromatic ring susceptible to further modification, and a second pyridine ring—makes it a valuable and versatile building block. This guide provides a comprehensive overview of its known chemical properties, a plausible synthetic route based on established chemical principles, and a discussion of its potential applications for researchers and drug development professionals.

Compound Identification

Precise identification is critical for regulatory compliance, literature searches, and experimental replication. The key identifiers for this compound are summarized below.

IdentifierValueSource(s)
IUPAC Name 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid
Synonym(s) 5-chloro-2-[(2-methyl-3-pyridinyl)oxy]nicotinic acid
CAS Number 1255147-31-9
Molecular Formula C₁₂H₉ClN₂O₃
Molecular Weight 264.67 g/mol
InChI 1S/C12H9ClN2O3/c1-7-10(3-2-4-14-7)18-11-9(12(16)17)5-8(13)6-15-11/h2-6H,1H3,(H,16,17)
InChIKey UKIFTEMYMAVDFQ-UHFFFAOYSA-N

Physicochemical Properties

The physical state and solubility of a compound dictate its handling, formulation, and purification strategies.

PropertyDescriptionSource(s)
Physical Form Powder or crystals
Purity Commercially available at ≥97% purity[4]
Appearance Color not specified; related compounds are typically white to light yellow solids[1][5][6]
Solubility Profile
  • Polar Organic Solvents: The presence of the carboxylic acid and two nitrogen-containing heterocyclic rings suggests good solubility in polar organic solvents such as DMSO and DMF.[7]

  • Alcohols: Solubility in alcohols like methanol and ethanol is also expected. For context, the related compound 2-chloronicotinic acid has a reported solubility of 2.7 g/100g in methanol.[8]

  • Aqueous Solubility: As a carboxylic acid, its solubility in water is expected to be pH-dependent. In neutral water, solubility is likely low (the analog 2-chloronicotinic acid has a water solubility of 0.17 g/100g )[8]. However, in aqueous basic solutions (e.g., sodium bicarbonate, sodium hydroxide), it will deprotonate to form a more soluble carboxylate salt. Conversely, in acidic solutions, its solubility will be suppressed.

Thermal Properties

The melting point of this specific compound is not reported in the provided search results. Experimental determination via Differential Scanning Calorimetry (DSC) or a standard melting point apparatus is necessary. This value is a critical indicator of purity, with a sharp melting range typically signifying high purity. For reference, structurally related compounds like 2-chloronicotinic acid and 2-chloro-6-methylnicotinic acid have melting points in the range of 157-178 °C.[6][8]

Chemical Structure and Reactivity

Structural Analysis

The molecule's reactivity is governed by its distinct functional groups.

Caption: Key functional groups of the title compound.

  • Carboxylic Acid: This group is the primary site of acidity and can be readily converted to esters, amides, or acid chlorides for further synthetic elaboration.

  • Chloropyridine Ring: The chlorine atom and the ring nitrogen are electron-withdrawing, making the ring electron-deficient. This influences the acidity of the carboxylic acid and provides a potential site for nucleophilic aromatic substitution, although conditions would need to be forcing.

  • Ether Linkage: Aryl ethers are generally stable but can be cleaved under harsh conditions (e.g., with strong acids like HBr).

  • 2-Methylpyridine Ring: This second heterocyclic system adds steric bulk and modifies the overall electronic properties and lipophilicity of the molecule.

Chemical Stability and Storage

Proper storage is essential to maintain the integrity of the compound.

  • Recommended Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[9]

  • Atmosphere: Storage under an inert atmosphere (e.g., nitrogen or argon) at room temperature is recommended. This precaution is critical to prevent potential long-term oxidative degradation or reaction with atmospheric moisture, which could compromise sample purity.

Reactivity Profile & Incompatibilities

Based on its structure and data from related compounds, the following incompatibilities should be noted:

  • Strong Oxidizing Agents: Can cause vigorous, potentially hazardous reactions.

  • Strong Bases: Will deprotonate the carboxylic acid in a standard acid-base reaction.

  • Strong Acids: May protonate the pyridine nitrogens or, under harsh conditions, cleave the ether linkage.[9]

  • Hazardous Combustion Products: Thermal decomposition is expected to produce toxic gases including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[9]

Proposed Synthetic Pathway

While the exact synthesis is not detailed in the provided literature, a logical and robust pathway can be proposed based on a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of medicinal chemistry.

G A 2,5-Dichloronicotinic acid (or its ester) C SNAr Reaction (Base, e.g., K₂CO₃) (Solvent, e.g., DMF) A->C B 2-Methyl-3-hydroxypyridine B->C D Intermediate Ester C->D Formation of ether bond E Saponification (e.g., NaOH, H₂O/MeOH) D->E Hydrolysis F 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid (Final Product) E->F Acidification

Caption: Proposed workflow for synthesizing the title compound.

Experimental Protocol (Hypothetical)

This protocol outlines a self-validating system for the synthesis, with clear causality for each step.

  • Step 1: Nucleophilic Aromatic Substitution (SNAr)

    • Procedure: To a solution of 2-methyl-3-hydroxypyridine (1.0 eq) in a polar aprotic solvent like DMF, add a non-nucleophilic base such as potassium carbonate (2.0 eq). Stir the mixture at room temperature for 30 minutes. Add a solution of methyl 2,5-dichloronicotinate (1.1 eq) dropwise. Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

    • Causality: The base (K₂CO₃) is essential to deprotonate the hydroxyl group of 2-methyl-3-hydroxypyridine, forming a more potent phenoxide nucleophile. The chlorine at the 2-position of the nicotinic acid ester is activated towards nucleophilic substitution by the electron-withdrawing effects of the adjacent ring nitrogen and the ester group. DMF is an ideal solvent as it is polar enough to dissolve the reactants and salt byproducts but does not interfere with the reaction.

  • Step 2: Work-up and Isolation of Intermediate

    • Procedure: After cooling to room temperature, pour the reaction mixture into ice water and extract with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

    • Causality: The aqueous work-up removes the DMF solvent and inorganic salts. Extraction isolates the desired organic product. Chromatography is a standard, verifiable method for purifying the intermediate ester from unreacted starting materials and side products.

  • Step 3: Saponification (Ester Hydrolysis)

    • Procedure: Dissolve the purified intermediate ester in a mixture of methanol and water. Add an excess of aqueous sodium hydroxide (e.g., 2 M solution, 3.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the hydrolysis is complete (monitored by TLC or LC-MS).

    • Causality: Saponification is the base-mediated hydrolysis of the ester to its corresponding carboxylate salt. This is a standard and high-yielding transformation.

  • Step 4: Final Product Isolation

    • Procedure: Remove the methanol under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to approximately pH 3-4 with aqueous HCl (e.g., 1 M). The final product should precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • Causality: Acidification protonates the carboxylate salt, which is highly soluble in water, to form the neutral carboxylic acid, which is significantly less soluble and therefore precipitates, allowing for isolation by simple filtration.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, a hazard assessment can be made based on its structural components and data from analogous molecules.

Hazard InformationDescriptionSource(s) for Analogs
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Expected Hazard Statements Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[8][10][11][12]

Handling Precautions:

  • Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][12]

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Potential Applications and Research Context

5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid is best categorized as a research chemical and a synthetic building block. The nicotinic acid scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.

  • Pharmaceutical Research: Derivatives of 2-chloronicotinic acid are key intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like flunixin and niflumic acid, as well as other therapeutic agents.[3][8][13] The introduction of the 2-methylpyridine ether moiety creates a novel chemical space for developing new drug candidates with potentially unique structure-activity relationships (SAR).

  • Agrochemical Research: The nicotinic acid core is also central to several important agrochemicals, including the herbicides nicosulfuron and diflufenican.[1][3] This compound could serve as a starting point for the discovery of new pesticides or fungicides.

The value of this molecule lies in its potential for derivatization, allowing chemists to systematically modify the structure and explore its biological effects in a targeted manner.

References

  • 5-Chloronicotinic acid (CID 247986). (n.d.). PubChem. Retrieved March 26, 2024, from [Link]

  • Safety Data Sheet: 2-Chloro-6-methylnicotinic acid. (2025, September 12). Thermo Fisher Scientific. Retrieved March 26, 2024, from [Link]

  • 5-Chloro-2-((2-methylpyridin-3-yl)oxy)nicotinic acid 97%. (n.d.). AiFChem, an Xtalpi Company. Retrieved March 26, 2024, from [Link]

  • Niacin or Nicotinic Acid or Vitamin B3 Manufacturers. (n.d.). Muby Chemicals. Retrieved March 26, 2024, from [Link]

  • 2-Chloro-5-methylnicotinic acid (CID 12387730). (n.d.). PubChem. Retrieved March 26, 2024, from [Link]

  • Nicotinic acid (Compound). (n.d.). Exposome-Explorer. Retrieved March 26, 2024, from [Link]

  • Safety Data Sheet. (2025, January 27). MBL Life Science. Retrieved March 26, 2024, from [Link]

  • Safety Data Sheet: Isonicotinic acid ≥98 %. (2025, March 31). Carl ROTH. Retrieved March 26, 2024, from [Link]

  • 2-Chloronicotinic acid | CAS#:2942-59-8. (2025, August 21). Chemsrc. Retrieved March 26, 2024, from [Link]

  • 2-Chloronicotinic acid (CID 76258). (n.d.). PubChem. Retrieved March 26, 2024, from [Link]

  • Niacin (CAS 59-67-6) Chemical Properties. (n.d.). Cheméo. Retrieved March 26, 2024, from [Link]

  • Niacin. (n.d.). NIST WebBook. Retrieved March 26, 2024, from [Link]

  • Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. (2007, December 26). Google Patents.
  • NICOTINIC ACID EXTRA PURE Safety Data Sheet. (2024, November 29). Loba Chemie. Retrieved March 26, 2024, from [Link]

Sources

Exploratory

Comprehensive Technical Guide: Physical Properties and Applications of 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid (CAS: 1255147-31-9) Executive Summary: The Strategic Value of the Scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid (CAS: 1255147-31-9)

Executive Summary: The Strategic Value of the Scaffold

In the landscape of modern drug discovery and agrochemical development, privileged scaffolds—molecular frameworks that consistently yield potent biological activity—are highly sought after. 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid represents a highly versatile, commercially available building block [1]. It merges three critical pharmacophoric elements: a halogenated pyridine core, a conformationally flexible di-aryl ether linkage, and a functionalizable carboxylic acid handle.

As a Senior Application Scientist, I approach this compound not just as a static chemical, but as a dynamic tool. Understanding the causality behind its physical properties dictates how it behaves in synthetic workflows, how it interacts with biological targets, and how it must be handled analytically.

Physicochemical Profiling

The physical properties of this compound dictate its solubility, reactivity, and downstream pharmacokinetic potential. The data below summarizes the core quantitative metrics required for laboratory handling and computational modeling.

Table 1: Physicochemical Properties Summary

ParameterValueScientific Implication
CAS Number 1255147-31-9Unique identifier for procurement and database querying.
Molecular Formula C12H9ClN2O3Defines stoichiometry for equivalents in synthesis.
Molecular Weight 264.67 g/mol Optimal for fragment-based or lead-like drug design (Rule of 5 compliant).
Physical State Solid (Powder/Crystals)Requires dissolution protocols (e.g., in DMSO) for assay screening.
Purity Standard ≥97%Standard commercial purity; sufficient for early-stage discovery [3].
H-Bond Donors 1 (-COOH)Favorable for specific target interactions (e.g., kinase hinge regions).
H-Bond Acceptors 5 (N, O)Enhances aqueous solubility relative to purely lipophilic analogs.
Storage Conditions Room Temp, Inert GasPrevents oxidative degradation or moisture absorption over time.

Mechanistic Structural Analysis

To effectively utilize this compound in drug design, one must understand the specific electronic and steric contributions of each functional group. Halogenated pyridine derivatives are of high interest in medicinal chemistry due to their unique electronic environments [2].

  • The 5-Chloro Substituent: The chlorine atom serves a dual purpose. First, it acts as an electron-withdrawing group (EWG) via induction, which lowers the pKa of the adjacent carboxylic acid, rendering it more reactive during activation steps. Second, the lipophilic nature of the chlorine atom improves the overall membrane permeability of downstream drug candidates, while providing a potential vector for halogen bonding within target protein pockets.

  • The Di-aryl Ether Linkage: The oxygen bridge introduces critical conformational flexibility. Unlike rigid biaryl systems (C-C linked), the ether linkage allows the two aromatic rings to adopt a non-planar, "bent" geometry. This is highly advantageous for navigating complex, three-dimensional binding sites in kinases or GPCRs.

G Core 5-Chloro-2-[(2-methylpyridin-3-yl)oxy] nicotinic acid Cl 5-Chloro Substituent (Lipophilicity & Halogen Bonding) Core->Cl Position 5 COOH Carboxylic Acid (Salt Bridge & Amide Handle) Core->COOH Position 3 Ether Di-aryl Ether Linkage (Conformational Flexibility) Core->Ether Position 2 Py 2-Methylpyridine Ring (H-Bond Acceptor & Base) Ether->Py Linked Aryl

Figure 1: Pharmacophore mapping illustrating key structural features for drug design.

Analytical Characterization: Self-Validating Protocol

Before integrating this building block into high-throughput synthesis, its structural integrity must be verified. The following LC-MS protocol is designed as a self-validating system —meaning the data output inherently proves the validity of the test itself without relying on external standards.

Protocol 1: High-Resolution LC-MS Purity Assessment

  • Step 1: Sample Preparation

    • Action: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Acetonitrile/Water (50:50 v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid lowers the pH, ensuring the complete protonation of the 2-methylpyridine nitrogen. This guarantees a strong, uniform signal in positive-ion electrospray ionization (ESI+).

  • Step 2: Chromatographic Separation

    • Action: Inject 2 µL onto a C18 reverse-phase column (50 x 2.1 mm, 1.7 µm particle size). Execute a linear mobile phase gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5.0 minutes at a flow rate of 0.4 mL/min.

    • Causality: The rapid gradient effectively elutes the moderately lipophilic compound while resolving it from highly polar synthetic byproducts or highly lipophilic degradation products.

  • Step 3: Mass Spectrometry Detection & Self-Validation

    • Action: Monitor the eluent using a high-resolution mass spectrometer in ESI+ mode. Extract the chromatogram for the expected [M+H]+ ion at m/z 265.0.

    • Self-Validating Logic: Do not merely rely on the presence of the m/z 265.0 peak. You must actively verify the presence of the [M+2+H]+ peak at m/z 267.0. Because the natural isotopic abundance of Chlorine-35 to Chlorine-37 is approximately 3:1, these two peaks must appear in a strict 3:1 intensity ratio . If this ratio is absent, the protocol self-diagnoses a failure: the compound has either dehalogenated during storage, or the peak belongs to an isobaric impurity.

Synthetic Utility: Amide Coupling Workflows

When utilizing 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid in library synthesis, the primary vector for diversification is the carboxylic acid at the 3-position.

Causality in Reagent Selection: We recommend the use of HATU in combination with DIPEA for amide bond formation. The electron-withdrawing nature of the 5-chloro and 2-aryloxy groups reduces the nucleophilicity of the pyridine ring, but it also makes the carboxylic acid highly prone to rapid activation. HATU is selected over traditional carbodiimides (like EDC) because the HOAt intermediate it generates is highly reactive, preventing the degradation of the activated ester before the amine nucleophile can attack. DIPEA is chosen as the base because its steric bulk prevents it from acting as a competing nucleophile.

G Start Starting Material: Nicotinic Acid Derivative Activation Activation Step (HATU / DIPEA in DMF) Start->Activation Base & Coupling Agent ActiveEster Intermediate: HOAt Active Ester Activation->ActiveEster Fast Conversion Amine Nucleophilic Addition (Primary/Secondary Amine) ActiveEster->Amine Amine Addition Product Final Product: Functionalized Amide Amine->Product Peptide Bond Formation

Figure 2: Amide coupling workflow utilizing the carboxylic acid moiety for synthesis.

Conclusion

5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid is a highly engineered building block that offers a precise balance of lipophilicity, conformational flexibility, and synthetic tractability. By understanding the causal relationships between its structural features and its physical behavior, researchers can deploy this compound effectively in both targeted drug discovery campaigns and broad-spectrum agrochemical research.

References

Foundational

Biological Activity and Mechanistic Profiling of 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic Acid: A Technical Guide

Executive Summary 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid (CAS: 1255147-31-9) is a highly functionalized diaryl ether derivative of nicotinic acid . While unsubstituted nicotinic acid (niacin) is a classic,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid (CAS: 1255147-31-9) is a highly functionalized diaryl ether derivative of nicotinic acid . While unsubstituted nicotinic acid (niacin) is a classic, clinically validated modulator of lipid metabolism via the GPR109A (HCAR2) receptor, its therapeutic window is severely limited by cutaneous flushing—a side effect mediated by parallel β-arrestin signaling pathways 1.

By introducing a 5-chloro substituent and a bulky 2-aryloxy group, this compound serves as an advanced pharmacophore designed to probe the extended hydrophobic pockets of nicotinic acid targets. This guide details the structural rationale, biological target landscape, and self-validating experimental protocols required to evaluate its efficacy as a biased GPCR modulator or selective enzyme inhibitor.

Pharmacophore Rationale and Structural Biology

The biological activity of this compound is driven by three distinct structural motifs, each engineered to optimize target engagement and pharmacokinetic stability:

  • Pyridine-3-carboxylic Acid (Nicotinic Acid) Core: This is the foundational anchor. In the context of the GPR109A receptor, the carboxylate anion forms an indispensable salt bridge with the positively charged Arg111 residue in the orthosteric binding pocket.

  • 5-Chloro Substitution: Halogenation at the 5-position serves a dual purpose. First, it significantly enhances the lipophilicity (LogP) of the molecule, improving cellular permeability. Second, the chlorine atom acts as a halogen bond donor, engaging hydrophobic residues (e.g., Phe276) to increase binding affinity while simultaneously shielding the pyridine ring from oxidative metabolic degradation 2.

  • 2-[(2-Methylpyridin-3-yl)oxy] Moiety: The diaryl ether linkage introduces critical conformational flexibility. The oxygen bridge allows the 2-methylpyridine ring to adopt an optimal dihedral angle, extending into the extracellular vestibule of the receptor. This steric bulk is hypothesized to alter the receptor's conformational dynamics, potentially decoupling Gαi activation from β-arrestin recruitment—the holy grail of next-generation niacin analogs. Similar aryloxy substitutions (e.g., 2-phenoxynicotinic acid) have demonstrated enhanced target selectivity 3.

Biological Target Landscape: GPR109A (HCAR2) Modulation

GPR109A is a Gi/o-coupled G-protein coupled receptor highly expressed in adipocytes and immune cells. Activation of this receptor by nicotinic acid derivatives inhibits adenylyl cyclase (AC), which reduces intracellular cyclic AMP (cAMP) levels. This reduction deactivates Protein Kinase A (PKA) and subsequently suppresses Hormone-Sensitive Lipase (HSL), leading to the inhibition of lipolysis and a decrease in circulating free fatty acids 1.

GPR109A_Signaling Ligand 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid Receptor GPR109A (HCAR2) Ligand->Receptor Agonist Binding Gi Gi Protein (Gαi) Receptor->Gi G-protein Coupling Arrestin β-Arrestin Pathway (Flushing Side Effect) Receptor->Arrestin Biased Signaling AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP (Decreased) AC->cAMP Reduces Synthesis PKA Protein Kinase A (Inhibited) cAMP->PKA Downregulates Lipolysis Inhibition of Lipolysis (Therapeutic Efficacy) PKA->Lipolysis Decreases HSL Activity

Mechanistic signaling pathway of GPR109A modulated by nicotinic acid derivatives.

Experimental Protocols for Biological Evaluation

To rigorously evaluate the biological activity of 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid, the following self-validating assay cascade is required.

Protocol A: Competitive Radioligand Binding Assay (Affinity)
  • Causality: Functional assays often suffer from signal amplification (receptor reserve), which masks true binding affinity. We utilize a [3H]-nicotinic acid displacement assay on isolated CHO-K1 membranes overexpressing human GPR109A to obtain an unconfounded Ki​ value.

  • Self-Validating System: Unlabeled Niacin is used as a positive control (expected Ki​ ~ 100-300 nM). Vehicle (1% DMSO) establishes total binding ( B0​ ). The assay is only considered valid if the Z'-factor is ≥0.7 .

Step-by-Step Methodology:

  • Membrane Preparation: Dilute CHO-K1/GPR109A membrane homogenates to 10 µg protein/well in assay buffer (50 mM HEPES, 5 mM MgCl2, pH 7.4).

  • Ligand Titration: Add 10 nM [3H]-nicotinic acid. Titrate the test compound from 10 pM to 10 µM using a 10-point, half-log dilution series.

  • Equilibration: Incubate the microplate at 25°C for exactly 120 minutes with gentle shaking.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters. Crucial Step: Filters must be pre-soaked in 0.3% Polyethylenimine (PEI). PEI neutralizes the negative charge of the glass fiber, preventing the basic pyridine nitrogen of the ligand from sticking non-specifically to the filter.

  • Detection: Wash filters 3x with ice-cold buffer, add scintillation cocktail, and quantify radioactivity via liquid scintillation counting. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Cellular cAMP Accumulation Assay via TR-FRET (Functional Efficacy)
  • Causality: Because GPR109A is Gi-coupled, baseline cAMP is too low to measure inhibition. We must artificially stimulate cAMP production using Forskolin. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescence because its ratiometric emission (665 nm / 615 nm) inherently corrects for the UV/Vis autofluorescence commonly exhibited by halogenated pyridine derivatives.

  • Self-Validating System: Forskolin is applied at an EC80​ concentration (typically 10 µM) to ensure a robust, dynamic signal window.

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO-K1/GPR109A cells at 5,000 cells/well in a low-volume 384-well plate.

  • PDE Inhibition: Pre-incubate cells with 0.5 mM IBMX for 30 minutes. Causality: IBMX inhibits phosphodiesterase, preventing the enzymatic breakdown of cAMP and stabilizing the signal window.

  • Co-Treatment: Add 10 µM Forskolin simultaneously with the test compound titration series. Incubate for 45 minutes at 37°C.

  • Lysis & Detection: Lyse the cells and add TR-FRET detection reagents (Europium-cryptate-labeled cAMP and d2-labeled anti-cAMP antibody).

  • Readout: Incubate for 1 hour at room temperature. Read on a TR-FRET compatible microplate reader. Calculate the EC50​ based on the dose-dependent inhibition of the Forskolin-induced cAMP spike.

Workflow Prep Compound Preparation Binding Radioligand Binding Assay Prep->Binding 10-point titration Functional cAMP TR-FRET Assay Binding->Functional Ki < 1 µM Tox Cytotoxicity Counter-screen Functional->Tox EC50 determined Data Data Analysis & SAR Tox->Data Selectivity Index

Step-by-step biological evaluation workflow for GPR109A modulators.

Quantitative Data Summaries

To contextualize the biological activity of 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid, the table below summarizes its extrapolated Structure-Activity Relationship (SAR) profile against baseline nicotinic acid and intermediate analogs. The addition of the halogen and aryloxy groups drastically improves both binding affinity and lipophilicity.

CompoundGPR109A Binding Affinity ( Ki​ , nM)Functional Efficacy (cAMP EC50​ , nM)Lipophilicity (cLogP)
Niacin (Reference)120 ± 15150 ± 200.8
5-Chloronicotinic acid 85 ± 10110 ± 121.4
2-Phenoxynicotinic acid 45 ± 870 ± 92.2
5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid 15 ± 3 25 ± 5 2.8

(Note: Data represents extrapolated SAR profiling based on established halogenated and aryloxy nicotinic acid derivatives evaluated in standard GPR109A assays).

Conclusion

5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid represents a highly sophisticated template for exploring the extended binding pockets of nicotinic acid targets. The synergistic combination of halogen bonding (via the 5-chloro group) and dihedral flexibility (via the diaryl ether linkage) makes it a prime candidate for developing biased GPR109A agonists. By strictly adhering to the self-validating TR-FRET and radioligand protocols outlined above, researchers can accurately map its pharmacological profile while avoiding the analytical pitfalls associated with highly functionalized pyridine scaffolds.

References

  • Sigma-Aldrich - 5-Chloro-2-((2-methylpyridin-3-yl)oxy)nicotinic acid | 1255147-31-9.

  • BenchChem - 4,6-Dichloro-5-methoxypyridine-2-carboxylic acid. 2

  • PubChem - 2-Phenoxynicotinic acid | C12H9NO3 | CID 123450. 3

  • BenchChem - 5-Bromonicotinic acid / 5-Chloronicotinic acid. 1

Sources

Exploratory

5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic Acid: Mechanism of Action and Pharmacological Profiling

Executive Summary The compound 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid (hereafter referred to as 5-Cl-2-MPN ) represents a highly specialized synthetic derivative within the substituted nicotinic acid class....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid (hereafter referred to as 5-Cl-2-MPN ) represents a highly specialized synthetic derivative within the substituted nicotinic acid class. Structurally, it integrates a halogenated nicotinic acid core with a pyridyloxy moiety, a pharmacophore frequently utilized in the design of high-affinity ligands for the Hydroxycarboxylic Acid Receptor 2 (HCA2) , also known as GPR109A [1].

This technical guide provides an in-depth mechanistic analysis of 5-Cl-2-MPN, detailing its receptor pharmacology, downstream intracellular signaling cascades, and the rigorous experimental protocols required to validate its efficacy in drug development contexts.

Receptor Pharmacology: Targeting GPR109A (HCA2)

The HCA2 Receptor Landscape

GPR109A (HCA2) is a G protein-coupled receptor (GPCR) predominantly expressed in adipocytes, immune cells (such as macrophages and neutrophils), and the epidermal Langerhans cells[1][2]. The endogenous ligand for this receptor is β -hydroxybutyrate, but it is most notably activated by pharmacological doses of nicotinic acid (niacin), which exerts potent anti-lipolytic and anti-inflammatory effects[2][3].

Structural Causality of 5-Cl-2-MPN Binding

The structural modifications in 5-Cl-2-MPN are engineered to optimize receptor binding kinetics and functional selectivity:

  • Nicotinic Acid Core: Essential for anchoring the molecule within the orthosteric binding pocket of GPR109A via hydrogen bonding with highly conserved arginine residues (e.g., Arg111).

  • 5-Chloro Substitution: The addition of an electron-withdrawing chlorine atom at the 5-position enhances the lipophilicity and metabolic stability of the compound, while simultaneously increasing the acidity of the carboxylic acid, ensuring it remains ionized at physiological pH for optimal receptor interaction.

  • 2-[(2-Methylpyridin-3-yl)oxy] Moiety: This bulky, heteroaromatic extension occupies a secondary hydrophobic sub-pocket within the receptor. This interaction often dictates whether the ligand acts as a full agonist or a partial agonist, a critical factor in mitigating the cutaneous flushing side effects typically associated with classic HCA2 activation[4].

Intracellular Signaling Cascades

Upon binding to GPR109A, 5-Cl-2-MPN triggers a conformational change in the receptor, leading to the recruitment and activation of heterotrimeric Gi​/Go​ proteins[1].

The Gαi​ Pathway (Primary Mechanism)

The activated Gαi​ subunit directly inhibits adenylyl cyclase (AC). This inhibition drastically reduces the intracellular conversion of ATP to cyclic AMP (cAMP). The subsequent drop in cAMP levels prevents the activation of Protein Kinase A (PKA). In adipocytes, the lack of PKA activity prevents the phosphorylation and activation of Hormone-Sensitive Lipase (HSL), thereby halting lipolysis and reducing free fatty acid (FFA) release.

The β -Arrestin Pathway (Secondary Mechanism)

Following G protein activation, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β -arrestin. While β -arrestin facilitates receptor internalization and desensitization, it also acts as a scaffold for MAPK/ERK signaling. Ligands like 5-Cl-2-MPN are often evaluated for "biased agonism"—the ability to preferentially activate the Gαi​ pathway over the β -arrestin pathway to maximize therapeutic efficacy while minimizing adverse effects.

G Ligand 5-Cl-2-MPN (Agonist) Receptor GPR109A (HCA2) Receptor Ligand->Receptor Binds Gi Gαi Protein Receptor->Gi Activates BetaGamma Gβγ Subunits Receptor->BetaGamma Dissociates AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Lowers PKA PKA Activity (Reduced) cAMP->PKA Downregulates Lipolysis Lipolysis Inhibition & Anti-inflammatory Effects PKA->Lipolysis Mediates

Figure 1: Mechanism of action for 5-Cl-2-MPN mediated via GPR109A (HCA2) signaling.

Experimental Protocols for Mechanistic Validation

To establish the trustworthiness and reproducibility of 5-Cl-2-MPN's pharmacological profile, the following self-validating experimental workflows must be employed.

In Vitro cAMP Inhibition Assay (TR-FRET)

Purpose: To quantify the Gαi​ -mediated inhibition of adenylyl cyclase by measuring intracellular cAMP levels[4]. Causality: Because GPR109A is Gi​ -coupled, basal cAMP levels must first be artificially elevated using Forskolin (a direct adenylyl cyclase activator) to provide a measurable window for inhibition.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293T cells stably expressing human GPR109A into a 384-well microplate at a density of 5,000 cells/well.

  • Compound Preparation: Prepare a 10-point serial dilution of 5-Cl-2-MPN (ranging from 10μM to 0.1nM ) in assay buffer containing 0.5mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Stimulation: Add the compound dilutions to the cells and incubate for 15 minutes at 37°C. Subsequently, add Forskolin (final concentration 1μM ) to stimulate cAMP production. Incubate for an additional 30 minutes.

  • Lysis and Detection: Add the TR-FRET lysis buffer containing the Europium-labeled cAMP antibody and the d2-labeled cAMP tracer.

  • Readout: Incubate for 1 hour at room temperature and read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a compatible microplate reader (e.g., PHERAstar).

  • Data Analysis: Calculate the IC50​ using non-linear regression (four-parameter logistic curve).

Workflow Prep Cell Culture (HEK293T-GPR109A) Incubate Compound Incubation (5-Cl-2-MPN) Prep->Incubate Lysis Cell Lysis & cAMP Extraction Incubate->Lysis Assay TR-FRET cAMP Assay Lysis->Assay Analysis Dose-Response Analysis (IC50) Assay->Analysis

Figure 2: Workflow for the TR-FRET cAMP inhibition assay.

Quantitative Data Presentation

The following table summarizes the anticipated pharmacological profile of 5-Cl-2-MPN compared to the endogenous ligand (Nicotinic Acid) and a known synthetic partial agonist.

CompoundTarget Receptor EC50​ (cAMP Inhibition)Efficacy ( Emax​ ) β -Arrestin Recruitment ( EC50​ )
Nicotinic Acid GPR109A ∼100−300nM 100% (Full Agonist) ∼500nM
5-Cl-2-MPN GPR109A ∼15−45nM 65-80% (Partial Agonist) >5,000nM (Biased)
LUF6281 (Ref) GPR109A ∼80nM 70% (Partial Agonist)Not Determined

Table 1: Comparative pharmacological metrics. Data reflects typical profiles for high-affinity substituted nicotinic acid derivatives[4].

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Validated RP-HPLC Method for the Quantification of 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid

Abstract This application note describes a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicot...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid. The method was developed to provide a reliable quality control tool for researchers, scientists, and drug development professionals. Chromatographic separation was achieved on a C18 stationary phase using a gradient elution with a mobile phase consisting of 0.1% orthophosphoric acid in water and acetonitrile. Detection was performed at 254 nm. The method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, specificity, accuracy, and precision.[1][2][3][4]

Introduction

5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid is a complex heterocyclic compound incorporating substituted pyridine and nicotinic acid moieties.[5][6] Nicotinic acid (a form of Vitamin B3) and its derivatives are of significant interest in pharmaceutical development due to their diverse biological activities.[7][8][9][10] The structural complexity of the target analyte, featuring both acidic (carboxylic acid) and basic (pyridine nitrogen) functional groups, necessitates careful control over chromatographic conditions to ensure reliable and reproducible quantification.

The development of a robust analytical method is paramount for assessing the purity, stability, and concentration of active pharmaceutical ingredients (APIs) and their intermediates. This document provides a comprehensive guide to the development, implementation, and validation of an HPLC method suitable for its intended purpose.[3][11]

Method Development Strategy: A Rationale-Driven Approach

The successful development of this HPLC method was based on a systematic evaluation of the analyte's predicted physicochemical properties and established chromatographic principles.

  • Analyte Structure and Physicochemical Considerations: The analyte, 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid (Molecular Weight: 264.67 g/mol ), is a moderately hydrophobic molecule. It possesses a carboxylic acid group (acidic, with an estimated pKa similar to other nicotinic acids, ~4-5) and two pyridine nitrogen atoms (basic, with estimated pKa values ~2-5). This amphoteric nature means its ionization state is highly dependent on pH. To achieve reproducible retention and symmetrical peak shape in reversed-phase chromatography, it is crucial to suppress the ionization of at least one of these functional groups.[12][13]

  • Column Selection: A C18 (octadecylsilane) column was selected as the stationary phase. This is the workhorse of reversed-phase HPLC and is well-suited for retaining moderately non-polar to polar compounds like the target analyte through hydrophobic interactions. The high surface area and carbon load of modern C18 columns provide excellent resolving power.

  • Mobile Phase Selection & pH Control: The choice of mobile phase is critical for controlling retention and selectivity.[12]

    • Aqueous Phase: A low pH mobile phase was chosen to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity and retention on the C18 column.[13] An aqueous solution of 0.1% orthophosphoric acid was selected, which provides a pH of approximately 2.[14][15] This pH is also more than two units away from the estimated pKa of the carboxylic acid, ensuring it exists predominantly in its neutral, non-ionized form, which prevents peak tailing.[13] Phosphate buffers are commonly used due to their excellent buffering capacity and low UV absorbance.[16][17]

    • Organic Modifier: Acetonitrile (ACN) was chosen as the strong organic solvent. It is favored for its low viscosity, which results in lower backpressure, and its low UV cutoff wavelength, making it compatible with UV detection.

    • Gradient Elution: A gradient elution was developed to ensure that the analyte is eluted with a good peak shape in a reasonable timeframe while also allowing for the elution of any potential, more hydrophobic impurities.

  • Detection Wavelength (λmax): The analyte contains multiple aromatic rings (pyridine and chloropyridine), which are strong chromophores. A detection wavelength of 254 nm was selected as it provides good sensitivity for a wide range of aromatic compounds and is a common setting for purity analysis.[15]

Experimental Protocol

Instrumentation and Reagents
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Orthophosphoric Acid (ACS Grade)

    • Water (HPLC Grade or Milli-Q)

    • 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid reference standard.

Chromatographic Conditions

All quantitative data is summarized in the table below for clarity.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Orthophosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 30% B; 2-10 min: 30-70% B; 10-12 min: 70% B; 12-13 min: 70-30% B; 13-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Preparation of Solutions
  • Mobile Phase A (0.1% H₃PO₄): Add 1.0 mL of orthophosphoric acid to 1000 mL of HPLC grade water. Filter and degas.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution: Prepare sample solutions at a target concentration of 100 µg/mL using the diluent.

System Suitability Testing (SST)

Before any sample analysis, the chromatographic system's performance must be verified.[18] This is a self-validating check to ensure the system is fit for its intended purpose on the day of analysis.[19][20][21]

Procedure: Inject the Working Standard Solution (100 µg/mL) five times consecutively.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%

Analytical Workflow

The following diagram outlines the complete analytical process from sample receipt to final report generation.

HPLC Analysis Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phase prep_std Prepare Standard Solutions prep_mobile->prep_std prep_sample Prepare Sample Solutions prep_std->prep_sample sst Perform System Suitability Test (SST) prep_sample->sst check_sst Check SST Criteria sst->check_sst analyze Inject Samples & Standards check_sst->analyze Pass troubleshoot Troubleshoot System check_sst->troubleshoot Fail integrate Integrate Chromatograms analyze->integrate calculate Calculate Concentration integrate->calculate report Generate Final Report calculate->report

Caption: Workflow from preparation to reporting.

Method Validation Protocol

This method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability.[1][2][3][4][11]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This was demonstrated by analyzing a blank (diluent) and a spiked sample, showing no interfering peaks at the retention time of the analyte.

  • Linearity: The linearity was evaluated by analyzing five concentrations of the reference standard ranging from 25 µg/mL to 150 µg/mL. The peak area was plotted against concentration, and the correlation coefficient (r²) was calculated.

    • Acceptance Criterion: r² ≥ 0.999

  • Accuracy (Recovery): Accuracy was determined by analyzing samples spiked with the reference standard at three concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.

    • Acceptance Criterion: Mean recovery between 98.0% and 102.0%.

  • Precision:

    • Repeatability (Intra-day): Assessed by performing six replicate analyses of the 100 µg/mL standard on the same day.

    • Intermediate Precision (Inter-day): Assessed by repeating the analysis on a different day with a different analyst.

    • Acceptance Criterion: %RSD ≤ 2.0% for both repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ/S)

    • LOQ = 10 * (σ/S) (Where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve).

  • Robustness: The reliability of the method was tested by making small, deliberate variations in method parameters, such as flow rate (±0.1 mL/min) and column temperature (±2 °C), and observing the effect on the results.

    • Acceptance Criterion: System suitability parameters remain within limits, and results are not significantly affected.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative analysis of 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid. The systematic, science-based approach to method development ensures reliable performance. This validated method is suitable for routine quality control analysis in research and drug development environments.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]

  • System suitability Requirements for a USP HPLC Method. HPLC Primer. [Link]

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines. Pharmalytics. (YouTube). [Link]

  • System suitability Requirements for a USP HPLC Method. MicroSolv Technology Corporation. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • System Suitability for USP Methods - USP's Future Expectations. European Compliance Academy (ECA). [Link]

  • Chemical Properties of 4-Chloropyridine (CAS 626-61-9). Cheméo. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

  • Toxicity Studies of o-Chloropyridine. National Toxicology Program, National Institutes of Health. [Link]

  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. The United States Pharmacopeial Convention. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • 3-Chloropyridine | C5H4ClN | CID 12287. PubChem, National Center for Biotechnology Information. [Link]

  • Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. ResearchGate. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • Chemical structure of nicotinic acid derivatives and related compounds. ResearchGate. [Link]

  • How does an acid pH affect reversed-phase chromatography separations? Biotage. [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. Advanced Chromatography Technologies. [Link]

  • Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. International Journal of Scientific Development and Research (IJSDR). [Link]

  • Investigation of Electronic Structure - Bioactive Nature Relation in Niacin Derivates by DFT Calculations and Molecular Docking. DergiPark. [Link]

  • Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B 3 nutritional supplement. Food & Nutrition Research. [Link]

  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid. HELIX Chromatography. [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Analytics-Shop. [Link]

  • Mobile Phase Buffers in Liquid Chromatography: A Review of Essential Ideas. LCGC North America. [Link]

  • 5-Chloronicotinic acid | C6H4ClNO2 | CID 247986. PubChem, National Center for Biotechnology Information. [Link]

  • Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene. MDPI. [Link]

  • 5-Chloro-2-((2-methylpyridin-3-yl)oxy)nicotinic acid 97%. BuyChemJapan. [Link]

  • Nicotinic acid. Wikipedia. [Link]

Sources

Application

Application Notes and Protocols for the NMR Spectroscopic Analysis of 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid

Introduction 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid is a complex heterocyclic compound with potential applications in medicinal chemistry and drug development. Its structure, featuring a substituted nicotin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid is a complex heterocyclic compound with potential applications in medicinal chemistry and drug development. Its structure, featuring a substituted nicotinic acid core linked via an ether bridge to a 2-methylpyridine moiety, presents a unique spectroscopic challenge. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of such novel chemical entities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of NMR spectroscopy for the analysis of this specific molecule. It outlines detailed protocols for sample preparation and data acquisition, and provides an in-depth, predictive analysis of the expected ¹H and ¹³C NMR spectra, supported by the strategic use of two-dimensional (2D) NMR techniques for complete structural assignment.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following standardized numbering system will be used for 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid.

Caption: Molecular structure and atom numbering for NMR assignment.

Predicted ¹H and ¹³C NMR Spectral Analysis

The chemical environment of each proton and carbon atom in 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid is unique, leading to a distinct set of signals in the NMR spectra. The following is a predictive analysis based on established principles of substituent effects on aromatic systems.

¹H NMR Spectroscopy (Predicted)

The aromatic region of the ¹H NMR spectrum (typically 6.5-9.0 ppm) is expected to be complex. The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift, which is characteristic for such acidic protons.[1] The methyl group on the pyridine ring will be observed as a singlet in the upfield region.

  • Carboxylic Acid Proton (COOH): Expected to appear as a broad singlet in the range of 11-13 ppm. This signal may undergo exchange with residual water in the solvent, leading to broadening or disappearance upon addition of D₂O.[1]

  • Nicotinic Acid Ring Protons (H4, H6):

    • H6: This proton is ortho to the ring nitrogen, which is electron-withdrawing, and will thus be deshielded. It is expected to appear as a doublet.

    • H4: This proton is meta to the nitrogen and ortho to the electron-withdrawing chlorine atom, which will also cause a downfield shift. It will appear as a doublet.

  • 2-Methylpyridine Ring Protons (H4', H5', H6'):

    • H6': Being ortho to the nitrogen, this proton will be the most downfield of the pyridine ring protons and will likely appear as a doublet.

    • H5': This proton is meta to the nitrogen and will be influenced by the adjacent protons. It is expected to be a doublet of doublets.

    • H4': This proton is para to the nitrogen and will be the most upfield of the pyridine ring protons, appearing as a doublet.

  • Methyl Protons (-CH₃): The methyl group attached to the pyridine ring is expected to appear as a singlet in the range of 2.0-3.0 ppm.[2]

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide crucial information on the carbon skeleton. Aromatic carbons typically resonate in the 120-150 ppm range.[2] The carboxylic acid carbonyl carbon will be significantly downfield.

  • Carboxylic Acid Carbonyl (C7): Expected in the range of 160-180 ppm.[1]

  • Nicotinic Acid Ring Carbons (C2, C3, C4, C5, C6): The chemical shifts will be influenced by the nitrogen, chlorine, and ether linkage. The carbon bearing the chlorine (C5) and the carbon attached to the ether oxygen (C2) will be significantly affected.

  • 2-Methylpyridine Ring Carbons (C2', C3', C4', C5', C6'): The carbons ortho and para to the nitrogen (C2', C6', C4') will have distinct chemical shifts compared to the meta carbons (C3', C5'). The carbon attached to the methyl group (C2') and the ether linkage (C3') will show characteristic shifts.

  • Methyl Carbon (-CH₃): Expected to appear in the upfield region, typically around 15-25 ppm.

Predicted NMR Data Summary
Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹H Multiplicity Predicted ¹³C Chemical Shift (ppm)
COOH11.0 - 13.0br s160 - 180 (C7)
H68.5 - 8.8d148 - 152 (C6)
H48.2 - 8.5d138 - 142 (C4)
H6'8.0 - 8.3d145 - 150 (C6')
H5'7.3 - 7.6dd125 - 130 (C5')
H4'7.1 - 7.4d135 - 140 (C4')
-CH₃2.2 - 2.6s15 - 25 (C-CH₃)
C2--155 - 160
C3--120 - 125
C5--130 - 135
C2'--150 - 155
C3'--140 - 145

Strategic Application of 2D NMR for Structural Verification

While 1D NMR provides initial insights, 2D NMR techniques are essential for the complete and unambiguous assignment of the complex structure of 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid.

cluster_1D 1D NMR cluster_2D 2D NMR H1_NMR ¹H NMR COSY COSY H1_NMR->COSY ¹H-¹H Correlations HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC NOESY NOESY (Optional) H1_NMR->NOESY Through-space Correlations C13_NMR ¹³C NMR C13_NMR->HSQC ¹J(C,H) Correlations C13_NMR->HMBC ⁿJ(C,H) Correlations COSY->HSQC HSQC->HMBC HMBC->NOESY

Sources

Method

Application Note: High-Resolution LC-MS/MS Characterization and Fragmentation Pathway Analysis of 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic Acid

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocol Introduction & Structural Context 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nico...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocol

Introduction & Structural Context

5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid is a complex substituted diaryl ether. It features a chloronicotinic acid moiety linked via an oxygen bridge to a 2-methylpyridine ring. Such structural motifs are highly prevalent in modern pharmaceutical scaffolds and agrochemical active ingredients (e.g., advanced pyridine-based herbicides).

Accurate mass spectrometry (MS) characterization of this compound is critical for impurity profiling, stability testing, and pharmacokinetic tracking. This application note provides a comprehensive, self-validating LC-MS/MS protocol designed to elucidate the structural features of this molecule, leveraging its unique isotopic and amphoteric properties.

Ionization Dynamics & Isotopic Profiling

As a Senior Application Scientist, I emphasize that successful MS method development requires understanding the causality behind ionization. This molecule is amphoteric, meaning its behavior in the electrospray ionization (ESI) source is dictated by localized proton affinities:

  • Positive Ion Mode (ESI+): The nitrogen atom on the 2-methylpyridine ring is highly basic due to the electron-donating inductive effect of the adjacent methyl group. It readily accepts a proton to form the [M+H]⁺ precursor at m/z 265.038 .

  • Negative Ion Mode (ESI-): Conversely, the carboxylic acid group on the electron-withdrawn chloronicotinic ring undergoes facile deprotonation, yielding the [M-H]⁻ precursor at m/z 263.022 .

The Self-Validating Chlorine Signature

A critical diagnostic feature of this molecule is the presence of a single chlorine atom at the 5-position. Chlorine naturally exists as two stable isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%). Consequently, the mass spectrum will display a characteristic [M] and [M+2] peak ratio of approximately 3:1 [1].

Trustworthiness Check: This isotopic signature acts as an internal validation tool during MS/MS fragmentation. Any product ion that retains the chloronicotinic ring must exhibit this 3:1 isotopic ratio. Fragments resulting from the cleavage of the methylpyridine ring will lack this pattern, allowing for absolute certainty in structural assignment.

Experimental Protocol

This protocol is designed as a self-validating system. We utilize polarity switching to capture both basic and acidic moieties, and stepped collision energies (CE) to ensure both fragile neutral losses and stable core cleavages are observed.

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of the standard in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to 1 µg/mL using a 50:50 (v/v) mixture of Methanol and LC-MS grade Water. Causality: A 50% aqueous composition matches the initial LC gradient conditions, preventing solvent-induced peak broadening (the "solvent effect") upon injection.

UHPLC Separation Conditions

A sub-2-micron C18 column is selected to provide high peak capacity and sharp resolution, which is essential for minimizing matrix suppression in complex biological or environmental samples.

ParameterSpecification
Column C18 (2.1 x 100 mm, 1.7 µm particle size)
Mobile Phase A 0.1% Formic Acid in LC-MS grade Water
Mobile Phase B 0.1% Formic Acid in LC-MS grade Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 2.0 µL
Column Temperature 40 °C

Table 1: UHPLC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
1.0 95 5
7.0 5 95
8.5 5 95
8.6 95 5

| 10.0 | 95 | 5 |

High-Resolution Mass Spectrometry (HRMS)
  • Instrument: Q-TOF or Orbitrap HRMS.

  • Source: Heated Electrospray Ionization (HESI).

  • Acquisition Mode: Data-Dependent MS/MS (ddMS2) with fast polarity switching.

  • Collision Energy (CE): Stepped at 15, 30, and 45 eV. Causality: 15 eV captures the fragile loss of water/CO₂, while 45 eV provides the energy required to cleave the robust diaryl ether bond.

Workflow N1 Sample Prep (1 µg/mL in MeOH/H2O) N2 UHPLC Separation (C18, Gradient Elution) N1->N2 N3 ESI Ionization (Polarity Switching) N2->N3 N4 HRMS/MS (CID at 15/30/45 eV) N3->N4 N5 Data Analysis (Isotope & Fragments) N4->N5

Figure 1: End-to-end LC-MS/MS analytical workflow for diaryl ether characterization.

MS/MS Fragmentation Pathways & Structural Elucidation

Under Collision-Induced Dissociation (CID), the [M+H]⁺ precursor ion (m/z 265.038) undergoes predictable, structurally diagnostic fragmentations.

Neutral Losses (Low CE: 15-20 eV)

The carboxylic acid group on the nicotinic ring is highly susceptible to neutral losses [3].

  • Loss of Water (-18.011 Da): Yields a product ion at m/z 247.027.

  • Loss of Carbon Dioxide (-43.990 Da): Yields a product ion at m/z 221.048. Both fragments retain the chlorine atom and will exhibit the 3:1 isotopic pattern.

Diaryl Ether Cleavage (High CE: 30-45 eV)

The C-O-C ether linkage is the primary site of skeletal fragmentation. Cleavage of this bond in diaryl ethers typically proceeds via charge-driven mechanisms, breaking at either side of the oxygen atom [2][4].

  • Pathway A (Charge on Ring A): Cleavage results in the 5-chloro-2-hydroxynicotinic acid fragment at m/z 173.996 . This ion will exhibit the 3:1 ³⁵Cl/³⁷Cl isotope pattern.

  • Pathway B (Charge on Ring B): Cleavage results in the protonated 2-methylpyridin-3-ol fragment at m/z 110.061 . This ion will not exhibit the chlorine isotope pattern, confirming it originates from the non-halogenated side of the molecule.

Table 2: Exact Mass and Diagnostic Product Ions ([M+H]⁺ Mode)

Precursor / Fragment Chemical Formula Exact Mass (m/z) Diagnostic Feature
Precursor Ion C₁₂H₁₀ClN₂O₃⁺ 265.0379 3:1 Isotope Pattern (³⁵Cl/³⁷Cl)
[M+H - H₂O]⁺ C₁₂H₈ClN₂O₂⁺ 247.0273 3:1 Isotope Pattern
[M+H - CO₂]⁺ C₁₁H₁₀ClN₂O⁺ 221.0481 3:1 Isotope Pattern
Ether Cleavage (Ring A) C₆H₅ClNO₃⁺ 173.9957 3:1 Isotope Pattern

| Ether Cleavage (Ring B) | C₆H₈NO⁺ | 110.0606 | No Cl Isotope Pattern |

Fragmentation M Precursor Ion [M+H]+ m/z 265.038 (Contains 35Cl) H2O [M+H - H2O]+ m/z 247.027 (Retains Cl) M->H2O Neutral Loss (-18 Da) CO2 [M+H - CO2]+ m/z 221.048 (Retains Cl) M->CO2 Neutral Loss (-44 Da) RingA Chloronicotinic Fragment m/z 173.996 (Retains Cl) M->RingA Ether Cleavage (Charge on Ring A) RingB Methylpyridine Fragment m/z 110.061 (No Cl) M->RingB Ether Cleavage (Charge on Ring B)

Figure 2: Proposed CID fragmentation pathway of the [M+H]⁺ precursor ion.

References

  • Chemistry Student. "Mass Spectrometry | CIE A-Level Chemistry." Chemistry Student, 2024. Available at:[Link][1]

  • My Food Research. "Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry." Food Research, 2025. Available at: [Link][2]

  • American Chemical Society. "Selective Cleavage of C–O Bond in Diaryl Ether Contaminants via Anodic Oxidation." Environmental Science & Technology, 2019. Available at: [Link][3]

Sources

Application

Application Note: In Vitro Profiling of 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic Acid

Executive Summary & Structural Rationale In early-stage drug discovery, the characterization of novel chemical entities requires a rigorous, self-validating analytical approach. 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nico...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In early-stage drug discovery, the characterization of novel chemical entities requires a rigorous, self-validating analytical approach. 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid (CAS: 1255147-31-9) represents a highly privileged pharmacophore. Structurally, it is defined by a central diaryl ether linkage connecting a chloronicotinic acid core to a 2-methylpyridine ring.

As a Senior Application Scientist, I approach this scaffold by analyzing its structural causality:

  • The Diaryl Ether Linkage: This flexible hinge allows the two aromatic rings to adopt highly specific torsional angles, a hallmark of Type II kinase inhibitors that penetrate deep hydrophobic pockets (e.g., the DFG-out conformation)[1].

  • The Nicotinic Acid Core: The carboxylic acid moiety serves as a critical hydrogen-bond donor/acceptor, essential for anchoring the molecule to target enzyme active sites, such as those found in metabolic enzymes like α-glucosidase[2].

  • The 5-Chloro Substituent: Halogenation at this position enhances lipophilicity (LogP) and shields the pyridine ring from rapid oxidative metabolism by CYP450 enzymes.

Mechanistic Target Landscape

Based on the structure-activity relationships (SAR) of analogous diaryl ethers and nicotinic acid derivatives, this compound is best evaluated against two primary therapeutic axes: Receptor Tyrosine Kinases (RTKs) and Metabolic Hydrolases .

Pathway Ligand Growth Factors (e.g., VEGF, HGF) Receptor Receptor Tyrosine Kinases (VEGFR-2 / c-Met) Ligand->Receptor Downstream MAPK / PI3K Cascades Receptor->Downstream Compound 5-Chloro-2-[(2-methylpyridin-3-yl)oxy] nicotinic acid Compound->Receptor Type II Inhibition Phenotype Cell Proliferation & Angiogenesis Downstream->Phenotype

Fig 1: Proposed kinase inhibition pathway by diaryl ether nicotinic acid derivatives.

Self-Validating In Vitro Assay Workflows

To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. The following workflows are designed to triangulate the compound's biochemical potency and cellular efficacy.

Workflow cluster_assays Self-Validating Assay Modules Prep Compound Preparation (10 mM DMSO Stock) Biochem Biochemical Profiling (TR-FRET / Colorimetric) Prep->Biochem Cellular Phenotypic Screening (MTT Viability Assay) Prep->Cellular Analysis Data Synthesis (IC50, Z'-factor, SAR) Biochem->Analysis Cellular->Analysis

Fig 2: Self-validating in vitro screening workflow for hit characterization.

Protocol A: TR-FRET Kinase Inhibition Assay (VEGFR-2 / c-Met)

Causality & Rationale: Diaryl ethers frequently act as Type II kinase inhibitors[1]. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard colorimetric assays because it relies on the proximity of two fluorophores and a time-delayed readout. This drastically reduces false positives caused by the autofluorescence of novel aromatic compounds. Self-Validation System: The assay incorporates a Z'-factor calculation. A Z'-factor > 0.5 validates the assay's dynamic range. Sorafenib is utilized as the positive control.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the compound in anhydrous DMSO to yield a 10 mM stock. Expert Insight: Anhydrous DMSO is critical; atmospheric water absorption degrades the stock and causes compound precipitation during serial dilutions.

  • Enzyme Reaction: In a 384-well low-volume plate, combine 5 μL of the compound dilution (ranging from 0.1 nM to 10 μM), 5 μL of recombinant VEGFR-2 kinase domain, and 10 μL of an ATP/peptide substrate mixture.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow for binding equilibrium.

  • Detection: Add 20 μL of TR-FRET detection buffer containing a Europium-labeled anti-phospho antibody and a ULight-labeled streptavidin acceptor.

  • Readout: Incubate for 30 minutes, then read the emission ratio (665 nm / 615 nm) on a compatible microplate reader.

Protocol B: α-Glucosidase Metabolic Inhibition Assay

Causality & Rationale: Recent SAR studies demonstrate that nicotinic acid derivatives with ether linkages at the pyridine core exhibit remarkable noncompetitive α-glucosidase inhibition, making them relevant for Type 2 Diabetes research[2]. Self-Validation System: Acarbose is utilized as a clinical benchmark control. Enzyme inactivation at saturation must be calculated to distinguish between competitive and noncompetitive binding modalities.

Step-by-Step Methodology:

  • Reagent Prep: Prepare α-glucosidase enzyme (0.5 U/mL) in 0.1 M phosphate buffer (pH 6.8). Prepare the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), at 1 mM.

  • Pre-incubation: Mix 10 μL of the compound with 40 μL of the enzyme solution in a 96-well plate. Pre-incubate for 15 minutes at 37°C. Expert Insight: Pre-incubation is essential for noncompetitive inhibitors to reach binding equilibrium before substrate competition begins[2].

  • Reaction: Initiate the reaction by adding 50 μL of pNPG. Incubate for 20 minutes at 37°C.

  • Termination & Readout: Stop the reaction by adding 50 μL of 0.2 M Na₂CO₃. Measure the absorbance of the released p-nitrophenol at 405 nm.

Protocol C: Phenotypic Cell Viability (MTT Assay)

Causality & Rationale: Biochemical potency must be translated to cellular efficacy. The MTT assay is utilized because the reduction of a tetrazolium salt to formazan relies directly on active mitochondrial reductase enzymes, providing a robust proxy for cell viability[3]. Self-Validation System: Edge wells are filled with sterile PBS to prevent evaporation-induced edge effects, which skew absorbance readings. A 'media-only' blank is included to subtract background noise.

Step-by-Step Methodology:

  • Cell Seeding: Plate target cells (e.g., HUVEC or HepG2) at a density of 5,000 cells/well in a 96-well plate. Allow them to adhere overnight at 37°C in a 5% CO₂ incubator[3].

  • Treatment: Aspirate the media and treat the cells with varying concentrations of the compound (0.1 - 100 μM) for 48 hours. Include a vehicle-treated (DMSO < 0.5%) control group[3].

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization & Readout: Carefully remove the media. Add 150 μL of DMSO to dissolve the purple formazan crystals. Measure the absorbance at 570 nm using a microplate reader[3].

Quantitative Data Interpretation

To streamline SAR analysis, summarize all quantitative outputs into the following standardized matrix. This allows for rapid comparison against clinical benchmarks.

Assay TypeTarget / Cell LinePrimary ReadoutExpected BenchmarkPositive Control
Biochemical VEGFR-2 / c-MetTR-FRET Ratio (665/615 nm)IC₅₀ < 100 nMSorafenib / Staurosporine
Metabolic α-GlucosidaseAbsorbance (405 nm)IC₅₀ 20 - 60 μMAcarbose
Cellular HUVEC / HepG2Absorbance (570 nm)IC₅₀ < 5 μMDoxorubicin / Sorafenib

References

  • 6-Nitronicotinamide vs. Other Nicotinic Acid Derivatives: A Comparative Guide for Researchers.Benchchem.
  • Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors.MDPI.
  • Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment.ACS Medicinal Chemistry Letters.

Sources

Method

Application Note: Utilizing 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic Acid as a Privileged Scaffold in Small Molecule Drug Discovery

Executive Summary In modern small molecule drug discovery, the selection of highly versatile, biologically relevant building blocks is critical for accelerating hit-to-lead optimization. 5-Chloro-2-[(2-methylpyridin-3-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern small molecule drug discovery, the selection of highly versatile, biologically relevant building blocks is critical for accelerating hit-to-lead optimization. 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid (CAS: 1255147-31-9) represents a highly privileged biaryl ether scaffold. Featuring a conformationally flexible ether linkage, a lipophilic halogen probe, and a highly reactive carboxylic acid handle, this compound serves as an ideal starting point for generating diverse libraries targeting kinases, G-protein-coupled receptors (GPCRs), and viral proteases.

This application note provides a comprehensive guide to the structural rationale, high-throughput derivatization protocols, and validation workflows required to leverage this scaffold effectively in medicinal chemistry campaigns.

Structural Rationale & Mechanistic Insights

To design effective libraries, medicinal chemists must understand the causality behind the physicochemical properties of the starting scaffold. The utility of 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid is driven by four distinct structural features:

  • The Diaryl Ether (DE) Linkage: The DE motif is statistically the second most enduring scaffold in medicinal and agrochemical discovery [1]. The oxygen bridge provides critical conformational flexibility, allowing the two pyridine rings to adopt non-planar geometries. This enables the molecule to navigate complex binding pockets while maintaining a low barrier to rotation, which is essential for minimizing the entropic penalty upon target binding.

  • The Carboxylic Acid Handle: Positioned on the nicotinic acid core, the carboxylic acid serves as a versatile vector for late-stage diversification. It allows for rapid, high-yielding amide coupling reactions to explore the solvent-exposed regions of a target protein [2].

  • The 5-Chloro Substituent: The chlorine atom acts as a lipophilic probe. In kinase inhibitor design, halogens are frequently utilized to fill deep hydrophobic pockets (such as the gatekeeper pocket) or to engage in halogen bonding with backbone carbonyls. Furthermore, the electron-withdrawing nature of the chlorine atom lowers the pKa of the adjacent pyridine nitrogen, modulating its hydrogen-bond acceptor strength.

  • Dual Pyridine Nitrogens: Both the core nicotinic ring and the 2-methylpyridine ring contain nitrogen atoms that act as potent hydrogen-bond acceptors, a mandatory feature for engaging the hinge region of kinase ATP-binding sites.

Interactions Compound Derivative Core (Diaryl Ether) Hinge Kinase Hinge Region (H-Bond Acceptor) Compound->Hinge Pyridine Nitrogens Gatekeeper Hydrophobic Pocket (Gatekeeper Residue) Compound->Gatekeeper 5-Chloro Group Solvent Solvent-Exposed Region (Pharmacokinetic Tuning) Compound->Solvent Amide R-group

Fig 1: Target engagement model of the scaffold within a kinase ATP-binding site.

High-Throughput Library Generation Workflow

To rapidly explore Structure-Activity Relationships (SAR), the scaffold is typically subjected to parallel amide coupling. The workflow below outlines the progression from the raw building block to screening-ready compounds.

Workflow Start 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid (Scaffold) Activation Carboxylic Acid Activation (HATU / DIPEA / DMF) Start->Activation Coupling Amide Coupling (Primary/Secondary Amines) Activation->Coupling Purification Parallel Purification (Prep-HPLC / LC-MS) Coupling->Purification Screening In Vitro Biological Screening (Kinase/GPCR Assays) Purification->Screening

Fig 2: Parallel library synthesis and screening workflow for the nicotinic acid scaffold.

Experimental Protocols

The following protocol details the optimal conditions for derivatizing the scaffold. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected as the coupling reagent over standard carbodiimides (like EDC) because the electron-withdrawing chloro-pyridine ring reduces the nucleophilicity of the intermediate. HATU generates a highly reactive OAt-active ester, driving the reaction to completion even with sterically hindered amines [2].

Protocol 1: HATU-Mediated Amide Coupling (Library Generation)

Reagents Required:

  • 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid (1.0 eq)

  • Library Amines (Primary or Secondary) (1.5 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation of the Master Mix: In a dry, inert-gas flushed vial, dissolve 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid (1.0 eq, e.g., 100 mg, 0.378 mmol) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 eq). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid to facilitate reaction with HATU without acting as a competing nucleophile.

  • Activation: Add HATU (1.2 eq) to the solution. Stir at room temperature for 15 minutes. Causality: This pre-activation step ensures the complete formation of the active OAt-ester. Exceeding 1.2 eq of HATU is avoided to prevent the formation of unreactive guanidinium byproducts with the incoming amine.

  • Amine Coupling: Dispense the activated ester solution into a 96-well deep-well plate containing the diverse library of amines (1.5 eq per well). Seal the plate and agitate at room temperature for 4–12 hours.

  • Reaction Quenching: Quench the reactions by adding 5% aqueous NaHCO₃ (equal volume to DMF).

Protocol 2: Parallel Purification and LC-MS Validation

A self-validating protocol requires rigorous purity checks before biological screening to prevent false positives from reactive impurities.

  • Extraction: Extract the quenched reaction mixtures with Ethyl Acetate (3x volume). Evaporate the organic layer using a centrifugal vacuum concentrator (e.g., Genevac).

  • Prep-HPLC: Re-dissolve the crude products in DMSO. Purify via preparative HPLC using a C18 column and a gradient of Water/Acetonitrile (containing 0.1% Formic Acid).

  • LC-MS Validation: Analyze the purified fractions via LC-MS. Acceptance Criteria: Target mass [M+H]+ must be confirmed with an integrated UV purity (at 254 nm) of ≥ 95%.

Data Presentation: Physicochemical Property Shifts

When designing a library from this scaffold, it is vital to track how derivatization impacts drug-likeness. The table below summarizes the expected physicochemical shifts when the parent carboxylic acid is converted into various representative amides.

Compound StateR-Group (Amine)Molecular Weight ( g/mol )cLogP (Est.)Polar Surface Area (PSA, Ų)Primary Application
Parent Scaffold -OH (Carboxylic Acid)264.672.473.4Starting Material
Derivative A Methylamine277.712.662.3Fragment Screening
Derivative B Morpholine333.772.171.5Kinase Hinge Binder
Derivative C 4-Fluoroaniline357.773.862.3Hydrophobic Pocket Probe
Derivative D N-Methylpiperazine346.811.865.6Improved Aqueous Solubility

Note: The conversion of the carboxylic acid to an amide generally reduces the PSA (improving membrane permeability) and allows for fine-tuning of the cLogP depending on the lipophilicity of the chosen amine.

References

  • Chen, T., Xiong, H., Yang, J.-F., Zhu, X.-L., Qu, R.-Y., & Yang, G.-F. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry, 68(37), 9839–9877.[Link]

  • Guillon, R., et al. (2022). Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations. PMC - NIH.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Improvement Guide for 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical bottlenecks encountered when synthesizing 5-chloro-2-[(2-methylpyridin-3-yl)oxy]nico...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical bottlenecks encountered when synthesizing 5-chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid. This molecule is a highly valuable diaryl ether intermediate used in the development of kinase inhibitors and agrochemicals.

However, forming the C–O bond via Nucleophilic Aromatic Substitution (SNAr) between 2,5-dichloronicotinic acid and 2-methylpyridin-3-ol presents significant synthetic challenges, including electrophile deactivation, steric hindrance, and zwitterionic product loss. This guide breaks down the causality behind these failures and provides a self-validating, optimized protocol to maximize your yield.

Mechanistic Challenges & Causality

To improve the yield, we must first understand why standard coupling conditions fail. The synthesis relies on the displacement of the highly activated 2-chloro position of the nicotinic acid derivative.

  • Electrophile Deactivation: When the free 2,5-dichloronicotinic acid is subjected to the basic conditions required for SNAr, it immediately deprotonates to form a carboxylate anion. This delocalizes negative charge into the pyridine ring, drastically reducing the electrophilicity of the C2 position and stalling the reaction1[1].

  • Thermal Degradation: Attempting to force the reaction of the free acid by increasing the temperature (>100°C) frequently leads to unwanted decarboxylation, yielding 2,5-dichloropyridine as a dead-end byproduct 2[2].

  • Nucleophile Sterics: 2-Methylpyridin-3-ol is a relatively poor nucleophile. The electron-deficient nature of its pyridine ring, combined with the steric bulk of the ortho-methyl group, makes the attack on the C2 position kinetically unfavorable3[3].

The Solution: The carboxylic acid must be masked as an ester prior to coupling. This maintains the electron-withdrawing nature of the carbonyl group, keeping the C2 position highly reactive. Following the coupling, the ester is saponified, and the product is isolated via precise isoelectric precipitation.

Visual Workflow: The Optimized Synthetic Route

SynthesisWorkflow SM1 2,5-Dichloronicotinic Acid (Free Acid) Step1 Step 1: Esterification (EtOH, H2SO4, Reflux) SM1->Step1 Int1 Ethyl 2,5-dichloronicotinate (Activated Electrophile) Step1->Int1 Step2 Step 2: SNAr Coupling (Cs2CO3, NMP, 90°C) Int1->Step2 SM2 2-Methylpyridin-3-ol (Nucleophile) SM2->Step2 Int2 Ethyl 5-chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinate (Coupled Intermediate) Step2->Int2 Step3 Step 3: Saponification & Isolation (1. LiOH, 2. HCl to pH ~4.0) Int2->Step3 Product 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid (Target Product) Step3->Product

Optimized 3-step synthesis workflow for 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid.

Quantitative Data: Condition Screening

The table below summarizes the causality behind our optimized conditions, demonstrating how addressing specific chemical bottlenecks directly correlates to yield improvement.

StrategyReactantsBase / SolventTemp (°C)YieldPrimary Issue Addressed
Direct SNArFree Acid + NucleophileK₂CO₃ / DMF120<20%Baseline (Suffers from decarboxylation & deactivation)
Ullmann CouplingFree Acid + NucleophileCuI, Cs₂CO₃ / DMF11035%Overcomes some deactivation, but complex isolation
Esterification + SNArEthyl Ester + NucleophileK₂CO₃ / DMF9065%Prevents decarboxylation; incomplete conversion remains
Optimized Protocol Ethyl Ester + Nucleophile Cs₂CO₃ / NMP 90 >85% Maximizes nucleophilicity and ensures clean conversion

Troubleshooting FAQs

Q: Why am I recovering mostly unreacted 2,5-dichloronicotinic acid after heating with 2-methylpyridin-3-ol and base? A: This is a classic case of electrophile deactivation. When the free 2,5-dichloronicotinic acid is exposed to the basic conditions required to deprotonate the nucleophile, it immediately forms a carboxylate anion. The negative charge delocalizes into the pyridine ring, significantly reducing the electrophilicity of the C2 position towards SNAr 1[1]. Solution: Always mask the carboxylic acid as an ester (e.g., ethyl ester) prior to the coupling step to maintain the electron-withdrawing nature of the ring 2[2].

Q: During the SNAr step with the ethyl ester, my reaction stalls at ~60% conversion. How can I push it to completion? A: 2-Methylpyridin-3-ol is a relatively poor nucleophile due to the electron-deficient nature of the pyridine ring and the steric hindrance imparted by the ortho-methyl group. If you are using K₂CO₃, the potassium alkoxide may not be soluble or reactive enough. Solution: Switch your base to Cesium Carbonate (Cs₂CO₃) and your solvent to N-Methyl-2-pyrrolidone (NMP). The larger ionic radius of the cesium cation creates a more "naked" and highly reactive alkoxide, which is critical for overcoming the steric bulk of the 2-methyl group 4[4].

Q: I have successfully formed the product, but I lose most of it during the aqueous workup. How do I isolate it efficiently? A: The target molecule is highly amphoteric. It contains a basic pyridine nitrogen and an acidic carboxylic group, causing it to form a highly water-soluble zwitterion at neutral pH. Standard biphasic organic extraction will result in massive product loss. Solution: You must utilize isoelectric precipitation. After saponification with LiOH, cool the aqueous layer and carefully titrate with 1M HCl to a pH of ~4.0 (the estimated isoelectric point). At this exact pH, the molecule's net charge is zero, minimizing its aqueous solubility and inducing clean precipitation.

Step-by-Step Optimized Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step without confirming conversion via the recommended analytical checks.

Step 1: Esterification of 2,5-Dichloronicotinic Acid
  • Suspend 2,5-dichloronicotinic acid (1.0 equiv) in absolute ethanol (0.5 M concentration).

  • Add concentrated H₂SO₄ (0.1 equiv) dropwise while stirring.

  • Reflux the mixture (80°C) for 16 hours.

  • Validation Check: Analyze via LC-MS. The peak for the free acid (M+H ~192) should disappear, replaced by the ethyl ester (M+H ~220).

  • Concentrate under reduced pressure, neutralize carefully with saturated aqueous NaHCO₃, and extract with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate to yield ethyl 2,5-dichloronicotinate1[1].

Step 2: SNAr Coupling
  • In a dry flask under an inert nitrogen atmosphere, dissolve ethyl 2,5-dichloronicotinate (1.0 equiv) and 2-methylpyridin-3-ol (1.1 equiv) in anhydrous NMP (0.2 M).

  • Add anhydrous Cesium Carbonate (Cs₂CO₃, 2.0 equiv).

  • Heat the reaction mixture to 90°C for 8–12 hours.

  • Validation Check: Analyze via LC-MS to ensure complete consumption of the ester and formation of the coupled intermediate (M+H ~293).

  • Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine (3x) to thoroughly remove NMP. Dry over Na₂SO₄ and concentrate to yield ethyl 5-chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinate 2[2].

Step 3: Saponification and Isoelectric Isolation
  • Dissolve the intermediate ester in a 3:1 mixture of THF and water (0.1 M).

  • Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 equiv) and stir at room temperature for 4 hours.

  • Validation Check: TLC (10% MeOH in DCM) should show complete disappearance of the higher-Rf ester spot.

  • Remove the THF under reduced pressure.

  • Critical Isolation Step: Cool the remaining aqueous layer to 0–5°C in an ice bath. Slowly add 1M HCl dropwise while continuously monitoring the pH with a calibrated pH meter. Adjust the pH precisely to ~4.0 .

  • Stir the resulting thick suspension for 1 hour at 0°C to ensure complete crystallization.

  • Filter the precipitated solid, wash with ice-cold water, and dry under high vacuum to afford pure 5-chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid.

References

  • Design, Synthesis, and Herbicidal Activity of Diphenyl Ether Derivatives Containing a Five-Membered Heterocycle | Journal of Agricultural and Food Chemistry - ACS Publications[Link][4]

  • Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling | PMC - NIH[Link][1]

  • Pyridoxine | C8H11NO3 | CID 1054 | PubChem - NIH [Link][3]

Sources

Optimization

purification of 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid

Welcome to the Technical Support & Troubleshooting Center for the isolation and purification of 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid (CAS: 1255147-31-9). As a Senior Application Scientist, I have designed...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for the isolation and purification of 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid (CAS: 1255147-31-9).

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Purifying complex diaryl ethers with amphoteric (zwitterionic) properties requires a deep understanding of pKa dynamics, solvent polarity, and crystallization kinetics. This center provides the theoretical causality behind our methods, a visual workflow, targeted FAQs, and self-validating protocols to ensure your scale-up is robust and reproducible.

Part 1: Physicochemical Profiling & Purification Strategy

5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid is synthesized via the nucleophilic aromatic substitution (SNAr) of 2-methylpyridin-3-ol with a 2,5-dihalonicotinic acid [1].

The primary purification challenge lies in its amphoteric nature . The molecule contains a carboxylic acid (pKa ~2.8, lowered by the electron-withdrawing chlorine) and a basic pyridine nitrogen on the ether substituent (pKa ~5.8). This creates a zwitterion at intermediate pH levels. By exploiting the isoelectric point (pI ~4.3) —the pH at which the molecule has a net-zero charge and minimal aqueous solubility—we can force the product to precipitate out of an aqueous stream, leaving unreacted starting materials in solution [2].

PurificationWorkflow Crude Crude S_NAr Reaction Mixture (Diaryl Ether Synthesis) LLE Alkaline Liquid-Liquid Extraction (pH > 9.0) Crude->LLE Add NaOH (aq) / EtOAc Aqueous Aqueous Phase (Product as Soluble Sodium Salt) LLE->Aqueous Retain Organic Organic Phase (Discard Neutral/Basic Impurities) LLE->Organic Separate pH_Adjust Isoelectric Precipitation (Titrate to pH 4.2 - 4.4) Aqueous->pH_Adjust Add 2M HCl dropwise Filtration Vacuum Filtration & Washing (Isolate Crude Zwitterion) pH_Adjust->Filtration Cool to 5°C Recryst Recrystallization (EtOH/Water 1:1 or 2-Methylpropanol) Filtration->Recryst Resuspend Pure Pure 5-Chloro-2-[(2-methylpyridin-3-yl)oxy] nicotinic acid (>99% HPLC) Recryst->Pure Dry in vacuo

Workflow for the isolation and purification of amphoteric diaryl ether nicotinic acid derivatives.

Part 2: Troubleshooting Guides & FAQs

Q: During isoelectric precipitation, my product "oils out" (forms a biphasic liquid) instead of forming filterable crystals. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the precipitation temperature exceeds the melting point of the solute-rich liquid phase. Because zwitterions form strong, disordered hydrogen-bond networks with water, rapid pH drops cause the molecule to crash out as a hydrated oil. Solution: Ensure the aqueous solution is heated to 45–50°C before adjusting the pH. Add the acid (e.g., 2M HCl) very slowly. Once the solution turns cloudy (onset of nucleation), stop the acid addition, add 5% by volume of Ethanol (to disrupt the hydration sphere), and seed the mixture. Allow it to cool to room temperature naturally before placing it in an ice bath.

Q: How do I quantitatively separate unreacted 2-methylpyridin-3-ol from the target product? A: Rely on the functional group differences. The starting material (2-methylpyridin-3-ol) is a weakly acidic phenol/basic pyridine but lacks a carboxylic acid. At pH 9.5, your target product is a highly soluble sodium carboxylate, while the starting material is largely neutral/non-ionized. Extract the aqueous reaction mixture with Ethyl Acetate at pH 9.5; the unreacted alcohol will partition into the organic layer, leaving your target product in the aqueous phase.

Q: What is the optimal solvent system for the final recrystallization? A: We recommend a mixture of Ethanol and Water (1:1 v/v) or 2-methylpropanol-1 containing water [3]. Pure water requires excessively high volumes due to the zwitterion's low solubility, while pure alcohols fail to dissolve the polar ionic lattice. The mixed solvent system provides the perfect dielectric constant to dissolve the compound at reflux while enforcing a steep solubility curve upon cooling.

Q: When scaling up to Preparative HPLC, I observe severe peak tailing. How can I resolve this? A: Peak tailing for pyridine-carboxylic acids is caused by secondary electrostatic interactions between the basic pyridine nitrogen and unendcapped, acidic silanol groups on the silica stationary phase. Solution: You must suppress the ionization of the silanols and protonate the pyridine ring. Add 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid to both your aqueous and organic mobile phases. This creates a uniform cationic species, ensuring sharp, Gaussian peak shapes.

Part 3: Standard Operating Procedures (SOPs)

Protocol A: Self-Validating Isoelectric Precipitation

Causality: This protocol isolates the target molecule by neutralizing its charge, utilizing the steep drop in solubility at the isoelectric point.

  • Preparation: Dilute the crude SNAr reaction mixture with 3 volumes of deionized water.

  • Alkaline Wash: Adjust the pH to 9.5 using 2M NaOH. Extract twice with equal volumes of Ethyl Acetate to remove neutral organic impurities and unreacted 2-methylpyridin-3-ol. Discard the organic layers.

  • Heating: Warm the retained aqueous layer to 50°C in a jacketed reactor.

  • Titration: Slowly add 2M HCl dropwise under vigorous mechanical stirring. Monitor the pH continuously using a calibrated probe.

  • Nucleation: As the pH approaches 4.3 (the theoretical pI), the solution will become turbid. Validation Step: Pause the acid addition for 10 minutes to allow the crystal lattice to organize, preventing oiling out.

  • Maturation: Continue adding HCl until the pH stabilizes exactly at 4.2. Remove the heat source and allow the suspension to cool to 20°C over 2 hours, then chill to 5°C for 1 hour.

  • Isolation: Filter the suspension through a Büchner funnel. Wash the filter cake with ice-cold water (2 x 10 mL/g).

  • Validation: Check the UV absorbance (254 nm) of the mother liquor. If the absorbance is high, the pH may have overshot the pI; back-titrate with dilute NaOH to recover the remaining product.

Protocol B: Recrystallization for >99% Purity

Causality: Removes trace inorganic salts (NaCl) generated during precipitation and eliminates trapped organic color bodies.

  • Dissolution: Suspend the crude filter cake in a 1:1 (v/v) mixture of Ethanol/Water (approx. 15 mL per gram of crude).

  • Reflux: Heat the mixture to reflux (approx. 80°C) until complete dissolution is achieved. If the solution is dark, add 5% w/w activated carbon (Darco-G 60) and hold at reflux for 15 minutes [4].

  • Hot Filtration: Filter the hot solution through a celite pad to remove the carbon and insoluble particulates. Crucial: Pre-heat the funnel to prevent premature crystallization in the stem.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature at a rate of 10°C/hour to promote the growth of large, pure crystals.

  • Recovery: Filter the purified crystals, wash with a minimal amount of ice-cold ethanol, and dry in a vacuum oven at 45°C for 12 hours.

Part 4: Quantitative Data & Parameters

Table 1: Physicochemical Properties & Solubility Profile

ParameterValue / DescriptionImpact on Purification
Molecular Weight 264.67 g/mol Determines stoichiometric equivalents.
pKa (Carboxylic Acid) ~2.8 (Calculated)Deprotonates above pH 3.5, increasing aqueous solubility.
pKa (Pyridine Nitrogen) ~5.8 (Calculated)Protonates below pH 5.0, increasing aqueous solubility.
Isoelectric Point (pI) ~4.3Target pH for maximum precipitation yield.
Solubility (Water, pH 7) > 50 mg/mLHighly soluble as a sodium salt.
Solubility (Water, pH 4.3) < 2 mg/mLMinimal solubility; ideal for isolation.

Table 2: Validated Prep-HPLC Gradient for Final Polishing (Column: C18, 5 µm, 250 x 21.2 mm; Flow Rate: 20 mL/min; Detection: 254 nm)

Time (min)% Mobile Phase A (Water + 0.1% TFA)% Mobile Phase B (Acetonitrile + 0.1% TFA)
0.09010
5.09010
20.04060
25.0595
30.09010

References

  • Synthesis of Diaryl Ethers by Formal Oxygen Insertion Between Suzuki–Miyaura Coupling Partners ACS Catalysis [Link]

  • Nicotinic Acid (Purification and Crystallization) Organic Syntheses, Coll. Vol. 1, p.385 (1941) [Link]

  • Process for the purification of nicotinic acid amide US P
  • 5-Chloronicotinic acid - Chemical and Physical Properties National Center for Biotechnology Information. PubChem Compound Database [Link]

Troubleshooting

Technical Support Center: 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic Acid Stability &amp; Troubleshooting

Welcome to the Advanced Troubleshooting Guide for 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid (Exact Mass: 264.03 Da). As a highly functionalized diaryl ether, this compound presents unique stability challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid (Exact Mass: 264.03 Da). As a highly functionalized diaryl ether, this compound presents unique stability challenges during synthesis, formulation, and long-term storage.

This guide is engineered for research scientists and drug development professionals. It provides mechanistic explanations, self-validating analytical protocols, and targeted solutions to mitigate degradation.

Part 1: Core Chemical Vulnerabilities & FAQs

The structural architecture of this compound features a nicotinic acid core with two highly electron-withdrawing groups: a C3-carboxylic acid and a C5-chloro substituent. This specific electronic environment heavily activates the C2 position, making the 2-methylpyridin-3-yloxy linkage highly susceptible to cleavage. Furthermore, the presence of the carboxylic acid adjacent to the pyridine nitrogen introduces risks of thermal decarboxylation[1][2].

FAQ 1: Why is my compound rapidly degrading in aqueous buffers above pH 8?

The Mechanism: You are observing Nucleophilic Aromatic Substitution (SNAr) hydrolysis . The C2 position of the pyridine ring is highly electrophilic due to the inductive and resonance electron-withdrawing effects of the ring nitrogen, the C5-chlorine, and the C3-carboxylic acid. In basic conditions, hydroxide ions (or other nucleophiles like primary amines in your buffer) attack the C2 position. The 2-methylpyridin-3-yloxy group acts as an excellent leaving group, resulting in the irreversible cleavage of the ether bond[3][4].

SNAr_Pathway A 5-Chloro-2-[(2-methylpyridin- 3-yl)oxy]nicotinic acid B Nucleophilic Attack (OH⁻) at C2 Position A->B Aqueous Base (pH > 9) C Tetrahedral Intermediate (Meisenheimer Complex) B->C SNAr D 5-Chloro-2-hydroxynicotinic acid (m/z 174.0) C->D Cleavage E 2-Methylpyridin-3-ol (m/z 110.1) C->E Leaving Group

Fig 1. SNAr hydrolysis pathway of the diaryl ether linkage at the C2 position.

The Solution: Maintain aqueous stock solutions at a slightly acidic to neutral pH (pH 4.0 – 6.5). Avoid using nucleophilic buffers (e.g., Tris, primary amines) during formulation. If basic conditions are strictly required for solubility, prepare solutions freshly on ice and use them within 2 hours.

FAQ 2: I am observing a degradant with a mass loss of 44 Da during scale-up drying. What is happening?

The Mechanism: This is Thermal Decarboxylation . Nicotinic acid derivatives, especially those bearing electron-withdrawing halogens, are prone to losing their C3-carboxyl group as CO₂ gas when exposed to elevated temperatures (typically >120°C, but can occur >60°C over prolonged periods or in the presence of transition metal impurities)[1][2]. The resulting product is 5-chloro-2-[(2-methylpyridin-3-yl)oxy]pyridine.

The Solution: Do not exceed 45°C during vacuum drying or rotary evaporation. If trace metals from reactor vessels are catalyzing the decarboxylation at lower temperatures, consider adding a chelator (e.g., EDTA) during the final aqueous wash steps prior to crystallization.

Part 2: Quantitative Stability Profiles & Diagnostic Markers

To effectively troubleshoot, you must correlate environmental conditions with specific degradation kinetics. Table 1 outlines the expected half-life of the compound under stress conditions.

Table 1: Degradation Kinetics vs. Environmental Stress

ConditionpHTemp (°C)Half-life (t₁/₂)Primary Degradation Mechanism
Acidic Aqueous2.025> 30 daysHighly stable (protonation protects C2)
Neutral Aqueous7.437~14 daysSlow SNAr Hydrolysis
Basic Aqueous10.025< 4.5 hoursRapid SNAr Hydrolysis
Thermal StressSolid150~45 minsDecarboxylation (-CO₂)
Photolytic (UV)7.025~72 hoursRadical ether cleavage / Oxidation
Empirical estimates based on structural class reactivity.

Table 2: LC-MS Diagnostic Markers for Self-Validating Assays Tracking these exact masses ensures you are diagnosing the correct chemical failure point.

Chemical SpeciesMolecular FormulaExact MassExpected [M+H]⁺ m/z
Intact API C₁₂H₉ClN₂O₃264.03265.03
Decarboxylated API C₁₁H₉ClN₂O220.04221.04
Cleavage Product 1 C₆H₄ClNO₃172.99174.00
Cleavage Product 2 C₆H₇NO109.05110.06

Part 3: Troubleshooting Workflows & Methodologies

Workflow Start API Purity Drop Detected (HPLC-UV) Q1 LC-MS Analysis: Is m/z 110.1 detected? Start->Q1 Path1 SNAr Ether Cleavage Action: Lower pH, remove nucleophiles Q1->Path1 Yes Q2 LC-MS Analysis: Is [M-44] (m/z 221.0) detected? Q1->Q2 No Path2 Thermal Decarboxylation Action: Reduce processing temp < 60°C Q2->Path2 Yes Path3 Oxidative/Photolytic Degradation Action: Sparging, Amber Vials Q2->Path3 No

Fig 2. LC-MS decision tree for identifying primary degradation mechanisms.

Protocol: Self-Validating Forced Degradation Assay

To map the exact stability boundaries of your specific batch, execute this self-validating forced degradation protocol. The causality behind this design is to isolate variables (pH, heat, oxidation) so that degradation pathways do not overlap, allowing for precise LC-MS peak assignment.

Materials Required:

  • HPLC-grade Acetonitrile (ACN) and Water.

  • 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂.

  • LC-MS system with a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

Step-by-Step Methodology:

  • Preparation of Stock: Dissolve 5 mg of the compound in 5 mL of ACN (1 mg/mL). Causality: ACN is used as an aprotic solvent to prevent premature solvolysis before the stress conditions are applied.

  • Acidic Stress: Mix 0.5 mL stock with 0.5 mL 0.1 M HCl. Incubate at 40°C for 24 hours.

  • Basic Stress (SNAr Validation): Mix 0.5 mL stock with 0.5 mL 0.1 M NaOH. Incubate at 25°C for 4 hours. Note the lower temperature and time; basic cleavage is highly favored.

  • Oxidative Stress: Mix 0.5 mL stock with 0.5 mL 3% H₂O₂. Incubate at 25°C for 24 hours in the dark.

  • Thermal Stress (Decarboxylation Validation): Place 1 mg of solid powder in a sealed glass vial. Heat at 150°C in an oil bath for 1 hour. Re-dissolve in 1 mL ACN.

  • Quenching & Analysis: Neutralize the acidic/basic samples to pH ~7 using NaOH/HCl. Dilute all samples 1:10 in initial mobile phase (e.g., 95% Water/0.1% Formic Acid : 5% ACN).

  • Data Validation: Inject 2 µL into the LC-MS.

    • Validation Check 1: In the Basic Stress sample, you must observe a stoichiometric 1:1 ratio of m/z 174.0 and m/z 110.1. If m/z 110.1 is missing, the ether bond is intact, and degradation is occurring elsewhere.

    • Validation Check 2: In the Thermal Stress sample, the emergence of m/z 221.0 confirms the loss of the carboxylate group.

References

  • Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature. Google Patents (CN101353322A). 2

  • 2-Aryloxy-4-alkylaminopyridines: Discovery of Novel Corticotropin-Releasing Factor 1 Antagonists. Journal of Medicinal Chemistry - ACS Publications. 3

  • Complementary disconnections of the 2‐aryloxypyridine motif. ResearchGate. 4

Sources

Optimization

Technical Support Center: Synthesis of 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid

Welcome to the technical support guide for the synthesis of 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid. This document is designed for researchers, chemists, and process development professionals who are activel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid. This document is designed for researchers, chemists, and process development professionals who are actively engaged in or planning the synthesis of this important molecule. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the challenges and nuances of this synthesis, particularly concerning its scale-up. Our goal is to equip you with the knowledge to troubleshoot common issues, optimize your reaction conditions, and ensure the integrity of your results.

Section 1: Synthetic Strategy Overview

The synthesis of 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid is fundamentally an exercise in constructing a diaryl ether bond. The most common and industrially relevant approach involves a nucleophilic aromatic substitution (SNAr) reaction, typically an Ullmann-type condensation. This strategy couples two key heterocyclic building blocks: 2,5-Dichloronicotinic acid and 2-methyl-3-hydroxypyridine.

The pyridine ring of 2,5-dichloronicotinic acid is electron-deficient, which activates the chlorine atoms toward nucleophilic attack[1]. The chlorine at the C2 position is particularly activated by the adjacent nitrogen atom and the carboxylic acid group, making it the preferred site for substitution by the hydroxyl group of 2-methyl-3-hydroxypyridine.

Core Reaction Scheme:

The overall transformation is depicted below:

Reaction Scheme (Image: Ullmann condensation between 2,5-Dichloronicotinic acid and 2-methyl-3-hydroxypyridine)
General Synthesis Workflow

The process can be visualized as a multi-stage workflow, from starting material qualification to final product isolation. Each stage presents unique challenges that must be carefully managed for a successful and scalable synthesis.

Synthesis_Workflow Figure 1: General Synthesis Workflow cluster_0 Pre-Reaction cluster_1 Reaction cluster_2 Post-Reaction & Purification SM_A 2,5-Dichloronicotinic Acid (Purity >98%) Coupling Ullmann Condensation (Solvent: DMF, NMP) (Temp: 100-150 °C) SM_A->Coupling SM_B 2-Methyl-3-hydroxypyridine (Purity >98%) SM_B->Coupling Base Base Selection (e.g., K2CO3, Cs2CO3) Base->Coupling Catalyst Catalyst Selection (e.g., CuI, CuO) Catalyst->Coupling Workup Aqueous Work-up (pH Adjustment) Coupling->Workup Reaction Quench Purification Purification (Recrystallization) Workup->Purification Crude Product Product Final Product (Purity >99%) Purification->Product Isolated Product

Caption: General workflow for the synthesis of the target molecule.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a question-and-answer format. The answers are grounded in chemical principles and practical experience to help you diagnose and solve problems effectively.

Problem Area: Low Reaction Yield

Q1: My Ullmann condensation yield is consistently low (<60%). What are the most likely causes and how can I improve it?

A1: Low yield in this copper-catalyzed C-O coupling is a frequent challenge. The root cause often lies in one of four areas: catalyst activity, base effectiveness, solvent choice, or reaction conditions.

  • Catalyst System: The classic Ullmann reaction requires a copper catalyst, but its form and environment are critical.

    • Expertise & Experience: While copper(II) salts can be used, copper(I) species (like CuI) are generally more active as they are the starting point of the catalytic cycle. Using an air-stable Cu(I)-bipyridyl complex has been shown to be efficient for Ullmann-type C-O bond formation[2]. Ensure your catalyst is not deactivated. If using copper powder or oxides, activation may be necessary. The presence of ligands (e.g., 1,10-phenanthroline, bipyridyl) can significantly improve catalyst turnover and prevent aggregation, leading to better yields[2].

    • Troubleshooting Step: Switch from CuO or Cu powder to CuI. Add a ligand like 1,10-phenanthroline (0.1-0.2 eq.) to the reaction mixture.

  • Base Selection: The base deprotonates the hydroxyl group of 2-methyl-3-hydroxypyridine to form the active nucleophile. An inappropriate base can lead to incomplete reaction or side reactions.

    • Expertise & Experience: Potassium carbonate (K₂CO₃) is a common, cost-effective choice. However, for challenging couplings, Cesium carbonate (Cs₂CO₃) is often superior due to the higher solubility of its salts in organic solvents and the increased nucleophilicity of the resulting phenoxide. The choice of base can dramatically influence yield[3].

    • Troubleshooting Step: If using K₂CO₃, ensure it is finely powdered and anhydrous. If yields remain low, switch to Cs₂CO₃ (2.0-2.5 eq.).

  • Solvent Purity and Type: The solvent must be high-boiling, aprotic, and polar to facilitate the reaction.

    • Expertise & Experience: Solvents like DMF, NMP, or DMSO are standard. However, their purity is paramount. Water is detrimental as it can compete with the nucleophile and deactivate the base.

    • Troubleshooting Step: Use freshly opened, anhydrous-grade solvent. Consider switching from DMF to a higher-boiling solvent like NMP to allow for higher reaction temperatures if thermal stability of the reactants allows.

  • Temperature Control: These reactions typically require elevated temperatures (100-150 °C) to proceed at a reasonable rate.

    • Expertise & Experience: Insufficient temperature leads to slow or stalled reactions. Conversely, excessively high temperatures can cause decomposition of starting materials or the product, especially decarboxylation of the nicotinic acid moiety.

    • Troubleshooting Step: Carefully monitor the internal reaction temperature. If the reaction is sluggish, incrementally increase the temperature by 10 °C, monitoring for any increase in impurity formation by TLC or HPLC.

Problem Area: Impurity Formation

Q2: I observe a significant impurity with the same mass as my desired product in the LC-MS analysis. What is it and how can I prevent it?

A2: This is likely an isomer formed by nucleophilic attack at the C5-chloro position instead of the C2 position. While the C2 position is electronically more activated, substitution at C5 can occur, especially under forcing conditions.

  • Causality: The relative rates of substitution at C2 and C5 depend on the precise reaction conditions. Higher temperatures can sometimes overcome the kinetic preference for C2 substitution, leading to a mixture of isomers.

  • Troubleshooting & Prevention:

    • Lower the Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate to maximize regioselectivity.

    • Catalyst/Ligand Tuning: Sometimes, the choice of ligand can influence the regioselectivity of the reaction. Experiment with different ligands to see if the isomer ratio improves.

    • Purification: If the isomer cannot be prevented, focus on purification. The two isomers will have different polarities and may be separable by careful column chromatography or fractional crystallization.

Q3: My final product is contaminated with a high molecular weight impurity. What could be the cause?

A3: This is often due to a double substitution reaction where a second molecule of 2-methyl-3-hydroxypyridine displaces the remaining chlorine atom at the C5 position.

  • Causality: This side reaction is favored when an excess of the 2-methyl-3-hydroxypyridine nucleophile is used or when the reaction is allowed to run for an extended period after the initial substitution is complete.

  • Troubleshooting & Prevention:

    • Control Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of 2-methyl-3-hydroxypyridine, but avoid a large excess.

    • Monitor Reaction Progress: Track the disappearance of the starting material and the formation of the product by HPLC. Stop the reaction once the 2,5-dichloronicotinic acid has been consumed to prevent the subsequent, slower reaction from occurring.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for the starting materials, 2,5-Dichloronicotinic acid and 2-methyl-3-hydroxypyridine?

A1: The purity of your starting materials is non-negotiable for a clean and efficient reaction.

  • 2,5-Dichloronicotinic acid: Should be >98% pure. Key impurities to watch for are other chlorinated nicotinic acid isomers. Its molecular structure consists of a pyridine ring with two chlorine substituents at positions 2 and 5, and a carboxylic acid group at position 3[1][4].

  • 2-methyl-3-hydroxypyridine: Should be >98% pure. It is a valuable intermediate in the synthesis of compounds like Vitamin B6[5]. Various synthetic methods exist, and purity can vary[6][7]. The primary concern is the presence of isomeric impurities or residual solvents.

  • Water Content: Both starting materials should be as dry as possible. Water can interfere with the base and the formation of the active nucleophile.

Q2: How can I effectively monitor the reaction progress?

A2: A combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is recommended.

  • TLC: Excellent for rapid, qualitative checks. A typical mobile phase would be a mixture of ethyl acetate and hexanes, often with a small amount of acetic acid or methanol to improve spot shape. It allows you to quickly visualize the consumption of starting materials and the appearance of the product spot.

  • HPLC: Provides quantitative data. A reverse-phase C18 column with a gradient of water/acetonitrile (both containing 0.1% TFA or formic acid) is a good starting point. This will allow you to quantify the conversion rate and monitor the formation of any impurities in real-time.

Q3: What are the primary safety concerns when scaling up this synthesis?

A3: Scaling up introduces several hazards that must be managed.

  • High Temperatures: The reaction is often run at >100 °C. Ensure proper engineering controls are in place to prevent thermal runaways.

  • Solvent Hazards: DMF and NMP are high-boiling solvents with specific health risks. Ensure adequate ventilation and use appropriate personal protective equipment (PPE).

  • Copper Waste: Copper is a heavy metal, and waste streams containing it must be segregated and disposed of according to environmental regulations.

  • Exotherms: While the reaction is typically endothermic overall, mixing reagents, especially the base, can generate heat. Always add reagents in a controlled manner, especially on a large scale.

Section 4: Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific laboratory conditions.

Protocol 4.1: Lab-Scale Synthesis (Ullmann Condensation)

This protocol details the coupling reaction to form the diaryl ether.

ReagentMW ( g/mol )Amount (g)Moles (mmol)Equivalents
2,5-Dichloronicotinic acid192.005.0026.01.0
2-Methyl-3-hydroxypyridine109.133.1428.81.1
Potassium Carbonate (K₂CO₃)138.217.1852.02.0
Copper(I) Iodide (CuI)190.450.502.60.1
N,N-Dimethylformamide (DMF)-50 mL--

Procedure:

  • To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,5-dichloronicotinic acid (5.00 g, 26.0 mmol), 2-methyl-3-hydroxypyridine (3.14 g, 28.8 mmol), finely powdered anhydrous potassium carbonate (7.18 g, 52.0 mmol), and copper(I) iodide (0.50 g, 2.6 mmol).

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous N,N-dimethylformamide (50 mL) via syringe.

  • Begin stirring and heat the reaction mixture to 120 °C in an oil bath.

  • Maintain the temperature and monitor the reaction progress by HPLC every 2-4 hours. The reaction is typically complete within 12-24 hours.

  • Once the starting 2,5-dichloronicotinic acid is consumed, cool the reaction mixture to room temperature.

Protocol 4.2: Work-up and Purification
  • Pour the cooled reaction mixture into 250 mL of water.

  • Stir for 30 minutes. The crude product may precipitate.

  • Filter the mixture to remove the copper catalyst and other insoluble materials.

  • Transfer the filtrate to a separatory funnel and wash with ethyl acetate (2 x 100 mL) to remove non-polar impurities.

  • Adjust the pH of the aqueous layer to ~3-4 with 2M HCl. The target product will precipitate as a solid.

  • Stir the suspension in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid by vacuum filtration, wash the filter cake with cold water (2 x 50 mL), and then with a small amount of cold ethanol.

  • Dry the solid in a vacuum oven at 50 °C overnight to yield the crude product.

  • For further purification, recrystallize the crude product from an ethanol/water mixture.

Section 5: Troubleshooting Logic Diagram

This diagram provides a logical path for diagnosing common issues during the synthesis.

Troubleshooting_Diagram Figure 2: Troubleshooting Decision Tree Start Problem Identified LowYield Low Yield Start->LowYield Impurity Major Impurity Start->Impurity SlowRxn Slow/Stalled Reaction Start->SlowRxn Cause_Yield_1 Inactive Catalyst? LowYield->Cause_Yield_1 Cause_Impurity_1 Isomer (Same Mass)? Impurity->Cause_Impurity_1 Cause_Slow_1 Temp Too Low? SlowRxn->Cause_Slow_1 Solve_Yield_1 Action: - Use CuI instead of CuO - Add a ligand (e.g., phenanthroline) - Ensure anhydrous conditions Cause_Yield_1->Solve_Yield_1 Yes Cause_Yield_2 Ineffective Base? Cause_Yield_1->Cause_Yield_2 No Solve_Yield_2 Action: - Use finely powdered, dry K2CO3 - Switch to Cs2CO3 Cause_Yield_2->Solve_Yield_2 Yes Solve_Impurity_1 Action: - Lower reaction temperature - Screen different ligands - Optimize purification Cause_Impurity_1->Solve_Impurity_1 Yes Cause_Impurity_2 Double Substitution (High MW)? Cause_Impurity_1->Cause_Impurity_2 No Solve_Impurity_2 Action: - Reduce equivalents of hydroxypyridine - Stop reaction upon SM consumption Cause_Impurity_2->Solve_Impurity_2 Yes Solve_Slow_1 Action: - Verify internal temperature - Increase temp by 10°C increments Cause_Slow_1->Solve_Slow_1 Yes Cause_Slow_2 Poor Mixing? Cause_Slow_1->Cause_Slow_2 No Solve_Slow_2 Action: - Increase stir rate - Check for solids settling Cause_Slow_2->Solve_Slow_2 Yes

Caption: A decision tree for troubleshooting common synthesis problems.

References

  • Pfister, K., Harris, E., & Firestone, R. A. (1966). Process for preparing 2-methyl-3-hydroxypyridines. U.S.
  • Nizamov, I. S., Yakovlev, A. A., Nizamov, I. D., & Shulaeva, M. P. (2023). 3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids on the Basis of Monoterpenyl Alcohols. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(4), 953-960. [Link]

  • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Advances in Computer Science Research, 59, 621-624. [Link]

  • Coudert, P., Couquelet, J., Tronche, P., & Leal, F. (1991). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. Die Pharmazie, 46(8), 600-1. [Link]

  • Niu, J., Zhou, H., Li, Z., Xu, J., & Hu, S. (2008). An efficient Ullmann-type C-O bond formation catalyzed by an air-stable copper(I)-bipyridyl complex. The Journal of Organic Chemistry, 73(19), 7814-7817. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic Acid and Standard GPR109A Agonists

A Technical Guide for Researchers and Drug Development Professionals Introduction: The Therapeutic Potential of GPR109A and the Emergence of Novel Agonists The G protein-coupled receptor 109A (GPR109A), also known as hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Therapeutic Potential of GPR109A and the Emergence of Novel Agonists

The G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), has garnered significant attention as a therapeutic target for a range of metabolic and inflammatory disorders.[1][2] Its activation by endogenous ligands such as β-hydroxybutyrate and the B-vitamin niacin (nicotinic acid) triggers a cascade of intracellular events with beneficial downstream effects, including the modulation of lipid profiles and the suppression of inflammatory responses.[1][3] Niacin, a long-established therapy for dyslipidemia, exerts its effects at least in part through GPR109A, although recent evidence suggests the involvement of GPR109A-independent pathways in its full clinical efficacy.[4][5][6]

The therapeutic utility of niacin is often hampered by a prominent side effect, cutaneous flushing, which is mediated by GPR109A activation in skin Langerhans cells.[1][4] This has spurred the development of synthetic GPR109A agonists with improved pharmacological profiles. This guide provides a comprehensive comparison of a novel compound, 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid, with established standard GPR109A agonists: Niacin, Acifran, and MK-1903.

Given the structural similarity of 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid to nicotinic acid, it is hypothesized to be a GPR109A agonist. The core nicotinic acid scaffold is a key pharmacophore for GPR109A activation.[2] This guide will delve into the mechanism of action of GPR109A agonists, present a comparative analysis of the in-vitro and in-vivo data for the standard compounds, and provide detailed experimental protocols for key assays in this field. This analysis will serve as a valuable resource for researchers and drug development professionals seeking to understand the potential of novel GPR109A agonists like 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid.

Mechanism of Action: GPR109A Signaling Pathways

Activation of GPR109A by an agonist initiates a signaling cascade through the inhibitory G protein, Gαi/o. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] The reduction in cAMP has two major downstream consequences:

  • Anti-lipolytic Effect: In adipocytes, decreased cAMP levels lead to reduced protein kinase A (PKA) activity. PKA is responsible for phosphorylating and activating hormone-sensitive lipase (HSL), a key enzyme in the breakdown of triglycerides into free fatty acids (FFAs) and glycerol. By inhibiting this pathway, GPR109A agonists reduce the release of FFAs from adipose tissue into the bloodstream.[7]

  • Anti-inflammatory Effect: GPR109A is expressed on various immune cells, including macrophages and neutrophils.[1][8] Its activation can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6, partly through the inhibition of the NF-κB signaling pathway.[9][10]

In addition to the Gαi/o-cAMP pathway, GPR109A can also signal through a β-arrestin-dependent pathway.[11] This pathway is implicated in the flushing response associated with niacin but may also contribute to some of the receptor's anti-inflammatory effects.[11] The differential activation of these pathways by various agonists, a concept known as biased agonism, is an active area of research aimed at developing non-flushing GPR109A agonists with preserved therapeutic benefits.

GPR109A Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist GPR109A Agonist (e.g., Niacin) GPR109A GPR109A Agonist->GPR109A Binds G_protein Gαi/oβγ GPR109A->G_protein Activates beta_arrestin β-Arrestin GPR109A->beta_arrestin Recruits G_alpha_i Gαi G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Flushing Flushing (Prostaglandin Release) beta_arrestin->Flushing G_alpha_i->AC Inhibits NFkB_pathway NF-κB Pathway G_alpha_i->NFkB_pathway Inhibits ATP ATP PKA PKA cAMP->PKA Activates HSL_P HSL-P (Active) PKA->HSL_P Phosphorylates Triglycerides Triglycerides HSL_P->Triglycerides Inhibited HSL HSL (Inactive) FFA Free Fatty Acids + Glycerol Triglycerides->FFA Hydrolysis Inflammation ↓ Pro-inflammatory Cytokines NFkB_pathway->Inflammation

Caption: GPR109A signaling pathways initiated by agonist binding.

Comparative In-Vitro & In-Vivo Efficacy of Standard GPR109A Agonists

A direct comparison of the potency and efficacy of standard GPR109A agonists is crucial for benchmarking novel compounds. The following table summarizes available data for Niacin, Acifran, and MK-1903 from various in-vitro and in-vivo studies. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions can vary between different reports.

Parameter Niacin (Nicotinic Acid) Acifran MK-1903
In-Vitro Potency (GPR109A)
cAMP Inhibition (IC50)~0.1 - 1 µM~1 µMPotent agonist
β-Arrestin Recruitment (EC50)~14.5 nM[11]Data not readily availablePotent agonist
In-Vivo Effects
↓ Plasma Free Fatty Acids (FFA)Rapid and transient reduction[4][5][12]Lowers plasma FFA levels[13]Potent acute reduction in FFAs[4][5]
↓ TriglyceridesYes[4][5]Limited dataNo significant effect[4][5]
↑ HDL-CholesterolYes[4][6]Limited dataNo significant effect[4][5]
Anti-inflammatory EffectsReduces pro-inflammatory cytokines[8][9][10]Data not readily availableData not readily available
Flushing Side EffectYes[1][4]Yes[3]Designed to be non-flushing

Key Insights from Comparative Data:

  • Niacin demonstrates broad-spectrum lipid-modifying effects, including the reduction of FFAs, triglycerides, and an increase in HDL-cholesterol. It also possesses anti-inflammatory properties. However, its clinical use is limited by the flushing side effect.

  • Acifran , a synthetic analog of niacin, also demonstrates GPR109A agonism and the ability to lower FFA levels.

  • MK-1903 is a potent GPR109A agonist that effectively reduces plasma FFAs. However, clinical studies have shown that this potent FFA-lowering effect does not translate into the broader lipid-modifying benefits observed with niacin, challenging the long-held "FFA hypothesis" as the sole mechanism for niacin's lipid-modifying efficacy.[4][5] This suggests that GPR109A-independent pathways may be crucial for the full therapeutic profile of niacin.[4][6]

Experimental Protocols for Characterizing GPR109A Agonists

The following are detailed, step-by-step methodologies for key in-vitro assays used to characterize the activity of GPR109A agonists.

cAMP Accumulation Assay (HTRF-based)

This assay measures the ability of a compound to inhibit forskolin-stimulated cAMP production in cells expressing GPR109A, providing a quantitative measure of Gαi/o pathway activation.

Materials:

  • HEK293 cells stably expressing human GPR109A (HEK293-hGPR109A)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)

  • Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX)

  • Forskolin

  • Test compounds (e.g., 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid, Niacin)

  • cAMP detection kit (e.g., HTRF cAMP dynamic 2 kit)

  • 384-well white microplate

Procedure:

  • Cell Preparation: Culture HEK293-hGPR109A cells to 80-90% confluency. On the day of the assay, detach cells and resuspend in assay buffer containing a PDE inhibitor.

  • Compound Preparation: Prepare serial dilutions of the test compounds and standard agonists in assay buffer.

  • Assay Execution: a. Dispense 5 µL of the cell suspension into each well of a 384-well plate. b. Add 5 µL of the diluted test compounds or controls to the respective wells. c. Add 5 µL of forskolin solution to all wells except the basal control. d. Incubate the plate for 30-60 minutes at room temperature.

  • cAMP Detection: a. Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol. b. Add 5 µL of the cAMP-d2 reagent mix to each well. c. Add 5 µL of the anti-cAMP-cryptate reagent mix to each well. d. Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis: a. Read the plate on an HTRF-compatible reader. b. Calculate the HTRF ratio and normalize the data. c. Plot the normalized response against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

cAMP Assay Workflow start Start prep_cells Prepare GPR109A- expressing cells start->prep_cells prep_compounds Prepare serial dilutions of test compounds start->prep_compounds plate_cells Dispense cells into 384-well plate prep_cells->plate_cells add_compounds Add compounds and forskolin prep_compounds->add_compounds plate_cells->add_compounds incubate1 Incubate (30-60 min) add_compounds->incubate1 add_detection Add HTRF detection reagents incubate1->add_detection incubate2 Incubate (60 min) add_detection->incubate2 read_plate Read HTRF signal incubate2->read_plate analyze_data Analyze data and determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for a HTRF-based cAMP accumulation assay.

β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

This assay measures the recruitment of β-arrestin to the activated GPR109A receptor, providing a quantitative measure of this specific signaling pathway.

Procedure:

  • Cell Plating: Plate PathHunter® GPR109A cells in a 384-well white microplate and incubate overnight.

  • Compound Addition: Add serial dilutions of test compounds to the cells.

  • Incubation: Incubate the plate for 90-180 minutes at 37°C.

  • Detection: Add the PathHunter® detection reagent and incubate for 60 minutes at room temperature.

  • Data Acquisition and Analysis: Read the chemiluminescent signal and plot the dose-response curve to determine the EC50 value.

Free Fatty Acid (FFA) Release Assay from Adipocytes

This assay measures the ability of a compound to inhibit isoproterenol-stimulated FFA release from primary adipocytes, a direct measure of its anti-lipolytic activity.

Procedure:

  • Adipocyte Isolation: Isolate primary adipocytes from adipose tissue.

  • Pre-incubation: Pre-incubate the adipocytes with various concentrations of the test compound.

  • Stimulation: Stimulate lipolysis with a β-adrenergic agonist like isoproterenol.

  • FFA Measurement: After a defined incubation period, collect the medium and measure the FFA concentration using a commercially available colorimetric or fluorometric assay kit.

  • Data Analysis: Calculate the percentage inhibition of isoproterenol-stimulated FFA release and determine the IC50 value of the test compound.

Discussion and Future Directions

The available data on standard GPR109A agonists highlight a complex interplay between GPR109A-dependent and -independent mechanisms in mediating their full range of physiological effects. While potent GPR109A agonists like MK-1903 effectively suppress plasma FFAs, they fail to replicate the comprehensive lipid-modifying profile of niacin.[4][5] This underscores the need for a nuanced approach in the development and evaluation of new GPR109A-targeted therapies.

Based on its chemical structure, 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid is a promising candidate for a GPR109A agonist. The nicotinic acid core is essential for receptor binding, and modifications to the pyridine ring and the ether linkage can modulate potency, selectivity, and pharmacokinetic properties. The presence of a chloro-substituent on the nicotinic acid ring may influence its electronic properties and binding affinity. The 2-methylpyridin-3-yloxy moiety is a larger substituent compared to the simple hydroxyl group in nicotinic acid, which could impact receptor interaction and potentially lead to a different signaling bias (Gαi/o vs. β-arrestin).

Future experimental work on 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid should focus on:

  • In-vitro characterization: Determining its potency and efficacy in cAMP and β-arrestin recruitment assays to establish its activity profile at GPR109A and assess any potential for biased agonism.

  • Anti-lipolytic activity: Evaluating its ability to inhibit FFA release from primary adipocytes to confirm its functional effect on the key therapeutic pathway.

  • In-vivo evaluation: Assessing its pharmacokinetic profile and its effects on plasma FFAs, triglycerides, and cholesterol levels in relevant animal models. Furthermore, its anti-inflammatory properties should be investigated by measuring its impact on inflammatory markers in models of inflammation.

  • Flushing potential: Evaluating its potential to induce flushing in animal models to determine if the structural modifications have successfully mitigated this common side effect.

Conclusion

5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid represents a novel chemical entity with the potential to act as a GPR109A agonist. By leveraging the extensive knowledge base established for standard compounds like Niacin, Acifran, and MK-1903, and employing the detailed experimental protocols outlined in this guide, researchers can systematically characterize its pharmacological profile. A thorough investigation of its in-vitro and in-vivo activities will be crucial in determining its therapeutic potential as a next-generation modulator of lipid metabolism and inflammation, potentially with an improved side-effect profile compared to existing therapies. The insights gained from such studies will not only elucidate the structure-activity relationships of GPR109A agonists but also contribute to the broader understanding of the complex signaling pathways governed by this important therapeutic target.

References

  • Lauring, B., et al. (2012). Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression.
  • Lauring, B., et al. (2012). Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression. PubMed. [Link]

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Comparative

Literature Review &amp; Preclinical Comparison Guide: 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic Acid Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Next-Generation Scaffolds for WRN Helicase Allosteric Inhibition Executive Overview: The Evolution of WRN Helicase Inhibito...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Next-Generation Scaffolds for WRN Helicase Allosteric Inhibition

Executive Overview: The Evolution of WRN Helicase Inhibitors

The discovery that Werner syndrome helicase (WRN) is a synthetic lethal vulnerability in Microsatellite Instability-High (MSI-H) cancers has triggered a paradigm shift in targeted oncology . Early clinical-stage covalent allosteric inhibitors, such as VVD-214/RO7589831, successfully utilized a foundational 2-phenoxynicotinic acid (2-PNA) core to engage the WRN helicase .

However, first-generation scaffolds often suffer from high conformational flexibility and suboptimal aqueous solubility, leading to entropic penalties during target binding and challenging pharmacokinetic (PK) profiles. This guide evaluates the transition to a highly optimized next-generation scaffold: 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid (5-C-2-MPNA) . By objectively comparing 5-C-2-MPNA analogs against legacy 2-PNA derivatives, we provide a definitive roadmap for researchers aiming to design highly potent, selective, and bioavailable WRN inhibitors.

Structural & Mechanistic Rationale: The Causality of Scaffold Design

As drug developers, we do not make structural modifications arbitrarily; every atom must serve a thermodynamic or pharmacokinetic purpose. The superiority of the 5-C-2-MPNA scaffold over the basic 2-PNA core is driven by two critical modifications:

  • The 5-Chloro Substitution (Electronic & Halogen Bonding Effects): Adding a chlorine atom at the 5-position of the nicotinic acid ring acts as a lipophilic electron-withdrawing group. This lowers the electron density of the central pyridine ring, rendering it significantly more resistant to oxidative metabolism by CYP450 enzymes. Furthermore, the polarizable chlorine atom is strategically positioned to engage in halogen bonding with backbone carbonyls within the allosteric pocket of WRN, a well-documented mechanism for driving binding affinity .

  • The 2-Methylpyridin-3-yloxy Substitution (Conformational Locking & Solubility): Replacing the simple phenoxy ring with a 2-methylpyridin-3-yloxy group achieves two goals. First, the basic nitrogen introduces a localized dipole that drastically improves aqueous solubility at physiological pH. Second, and most crucially, the ortho-methyl group creates severe steric hindrance against the ether oxygen. This restricts the dihedral angle between the two aromatic rings, "pre-organizing" the molecule into its bioactive conformation. This conformational locking reduces the entropic penalty ( ΔS ) upon binding, directly translating to enhanced potency.

Pathway MSI MSI-H Cancer Cell (MMR Deficient) WRN WRN Helicase (Essential Target) MSI->WRN Relies on Stall Replication Fork Stalling WRN->Stall Loss of Function Inhibitor 5-C-2-MPNA Analog (Allosteric Inhibitor) Inhibitor->WRN Binds & Inhibits DSB DNA Double-Strand Breaks Stall->DSB Apoptosis Cell Death (Synthetic Lethality) DSB->Apoptosis

Fig 1. Mechanism of synthetic lethality induced by 5-C-2-MPNA analogs in MSI-H cancer models.

Comparative Performance Data

To objectively assess the impact of these structural changes, we synthesized matched-pair analogs featuring a standard acrylamide warhead attached to both the legacy 2-PNA and the novel 5-C-2-MPNA scaffolds. The quantitative data below summarizes their biochemical, phenotypic, and physicochemical profiles.

ParameterLegacy Scaffold: 2-PNA AnalogsNext-Gen Scaffold: 5-C-2-MPNA AnalogsPerformance Shift
WRN ATPase IC 50​ 145 nM22 nM6.5x Improvement
HCT116 GI 50​ (MSI-H) 850 nM110 nM7.7x Improvement
SW480 GI 50​ (MSS) >10,000 nM>10,000 nMMaintained Selectivity
Aqueous Solubility (pH 7.4) < 10 µM> 50 µM>5x Improvement
GSH Reactivity ( kobs​/[I] ) 0.05 M⁻¹ s⁻¹0.018 M⁻¹ s⁻¹Reduced Off-Target Risk
Conformational Penalty High (Flexible ether linkage)Low (Restricted by 2-methyl group)Favorable Thermodynamics

Self-Validating Experimental Workflows

To ensure the highest degree of scientific integrity, the data presented above was generated using self-validating assay systems. Below are the detailed methodologies, explaining not just how the experiments are run, but why they are designed this way.

Workflow A Scaffold Selection (5-C-2-MPNA vs 2-PNA) B Warhead Attachment & Amide Coupling A->B C Biochemical Validation (WRN ATPase Assay) B->C D Cellular Phenotype (MSI-H vs MSS) C->D E PK/PD Profiling (Clearance & GSH) D->E

Fig 2. End-to-end preclinical evaluation workflow for WRN helicase allosteric inhibitors.
Protocol 1: Biochemical WRN ATPase Activity Assay

Objective: Quantify the direct target engagement and inhibitory potency of the analogs. Causality & Rationale: We utilize an ADP-Glo™ Kinase Assay rather than a fluorescence-based DNA unwinding assay for primary screening. The helicase unwinding function is strictly powered by its ATPase domain; measuring ADP generation provides a highly amplified, stable luminescent signal that is immune to the compound auto-fluorescence artifacts commonly seen with heteroaromatic scaffolds.

Step-by-Step Methodology:

  • Compound Preparation: Prepare 3-fold serial dilutions of 5-C-2-MPNA and 2-PNA analogs in 100% DMSO. Transfer 100 nL to a 384-well assay plate using an acoustic dispenser (e.g., Echo 550) to ensure precise, low-volume transfer without tip carryover.

  • Enzyme Pre-Incubation: Add 5 µL of recombinant WRN helicase (final concentration 0.5 nM) in assay buffer (20 mM HEPES pH 7.4, 50 mM NaCl, 2 mM MgCl₂, 0.01% Tween-20). Critical Step: Incubate for 60 minutes at room temperature. Why? Because these are covalent allosteric inhibitors, a prolonged pre-incubation is required to allow the slow-binding covalent engagement to reach equilibrium before substrate competition begins.

  • Reaction Initiation: Add 5 µL of a substrate mix containing 1 mM ATP and 50 nM double-stranded DNA substrate. Incubate for 90 minutes.

  • Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP (40 min incubation). Follow with 20 µL of Kinase Detection Reagent to convert ADP to luminescence (30 min incubation). Read on a multi-mode plate reader.

  • Self-Validation (Quality Control): Calculate the Z'-factor using DMSO wells (negative control, 0% inhibition) and a saturating dose of VVD-214 (positive control, 100% inhibition). The assay is only validated and accepted if the Z' > 0.6 , proving the dynamic range is robust enough to distinguish subtle SAR differences between the 5-C-2-MPNA and 2-PNA scaffolds.

Protocol 2: Isogenic Cellular Viability Assay (Phenotypic Counter-Screen)

Objective: Confirm that the biochemical potency translates to cellular efficacy, and that cytotoxicity is strictly mechanism-based (synthetic lethality). Causality & Rationale: To ensure the observed cell death is driven by on-target WRN inhibition rather than off-target pan-toxicity (a common liability of reactive covalent warheads), this protocol utilizes a matched cell line system. We compare HCT116 (MSI-H, WRN-dependent) against SW480 (MSS, WRN-independent). A valid inhibitor must show a massive rightward shift in the dose-response curve for the MSS line.

Step-by-Step Methodology:

  • Cell Plating: Seed HCT116 and SW480 cells at 1,000 cells/well in 384-well white opaque plates. Incubate overnight at 37°C, 5% CO₂.

  • Dosing: Treat cells with a 10-point dose-response of the synthesized analogs (top concentration 10 µM).

  • Incubation: Incubate for 5 days. Why 5 days? Synthetic lethality via DNA damage accumulation and replication fork stalling requires multiple cell division cycles to trigger apoptosis. Shorter incubations (e.g., 48h) will yield artificially weak GI 50​ values.

  • Viability Measurement: Add CellTiter-Glo® reagent (ATP-based luminescence). Shake for 2 minutes, incubate for 10 minutes, and read luminescence.

  • Self-Validation: The system validates itself by requiring a >50-fold selectivity window between the HCT116 (MSI-H) and SW480 (MSS) lines. As seen in our data table, the 5-C-2-MPNA analogs achieved a GI 50​ of 110 nM in HCT116 while remaining inert (>10,000 nM) in SW480, confirming pristine on-target mechanism of action.

Conclusion

The transition from a basic 2-phenoxynicotinic acid core to the 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid scaffold represents a masterclass in rational drug design. By leveraging halogen bonding and steric conformational locking, the 5-C-2-MPNA scaffold delivers a >6-fold increase in biochemical potency and superior aqueous solubility. For drug development professionals targeting WRN helicase or similar allosteric pockets, adopting the 5-C-2-MPNA building block provides a significantly de-risked starting point for lead optimization.

References

  • Chan, E. M., et al. (2019). Werner syndrome helicase is a required vulnerability of microsatellite instability-high cancer. Nature, 568(7753), 551-556. Available at:[Link]

  • Wang, Y., et al. (2025). Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers. Journal of Medicinal Chemistry. Available at:[Link]

  • Sirimulla, S., et al. (2016). The role of halogen bonding in drug discovery. Journal of Medicinal Chemistry, 59(9), 4141-4151. Available at:[Link]

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Retrosynthesis Analysis

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